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  • Product: Z-Dap(Alloc).DCHA
  • CAS: 1423017-99-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Z-D-Dap(Alloc).DCHA: A Versatile Building Block in Modern Peptide Synthesis

Foreword: Navigating the Nuances of Peptide Chemistry In the dynamic fields of biochemistry and drug development, the synthesis of custom peptides is a cornerstone technology. It allows for the creation of novel therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Nuances of Peptide Chemistry

In the dynamic fields of biochemistry and drug development, the synthesis of custom peptides is a cornerstone technology. It allows for the creation of novel therapeutics, research tools, and diagnostic agents with high specificity and biological activity.[1][2][3][4][5] The precision required in constructing these molecules, amino acid by amino acid, necessitates a sophisticated toolkit of chemical reagents. Among these, protected amino acids are fundamental, preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence.[6][7]

This guide provides a comprehensive technical overview of Z-D-Dap(Alloc).DCHA, a specialized, non-proteinogenic amino acid derivative. It is intended for researchers, scientists, and drug development professionals who are actively engaged in peptide synthesis and seek to leverage the unique properties of this compound. We will dissect its molecular architecture, elucidate the strategic roles of its constituent parts, and provide a practical framework for its application in solid-phase peptide synthesis (SPPS).

It is important to address a potential point of confusion at the outset. The "Z" prefix, denoting a benzyloxycarbonyl group, is also found in the names of certain commercially available caspase inhibitors (e.g., Z-VAD-FMK). However, Z-D-Dap(Alloc).DCHA is not a direct modulator of apoptosis but rather a structural component used to build peptides with tailored functions.

Deconstructing Z-D-Dap(Alloc).DCHA: A Multifaceted Synthetic Tool

The name Z-D-Dap(Alloc).DCHA encapsulates the chemical identity of this reagent. Each component serves a distinct and crucial purpose in the context of peptide synthesis.

  • Z (Benzyloxycarbonyl): This is a classic amine-protecting group.[6][8] Its role is to temporarily block the α-amino group of the diaminopropionic acid, preventing it from forming a peptide bond until desired. The Z-group is known for its stability under a range of conditions and can be removed via hydrogenolysis or strong acids.[6][9]

  • D-Dap (D-2,3-diaminopropionic acid): This is a non-proteinogenic, or "unnatural," amino acid.[10] The "D" configuration indicates its stereochemistry, which can be strategically employed to enhance peptide stability against enzymatic degradation. The core of Dap features two amine groups, providing a unique structural element for peptide modification. The incorporation of Dap into a peptide sequence can influence its conformation, charge, and biological activity.[10][11]

  • Alloc (Allyloxycarbonyl): The Alloc group serves as another amine-protecting group, in this case, for the side-chain amine of the Dap residue.[12] The key feature of the Alloc group is its orthogonality to many other protecting groups, including the Z-group. It is stable to the acidic and basic conditions used to remove other common protecting groups but can be selectively cleaved using a palladium catalyst.[9]

  • DCHA (Dicyclohexylammonium): Many protected amino acids, particularly those that are oily or have limited stability as a free acid, are supplied as a dicyclohexylammonium salt.[13][14] This salt formation enhances the crystallinity, stability, and ease of handling of the compound.[13] Before its use in peptide synthesis, the DCHA salt must be converted to the free carboxylic acid.[13]

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C27H41N3O6[15]
Molecular Weight 503.63 g/mol [15]
Appearance Typically a white to off-white solidGeneral Knowledge
Chirality D-configuration[16]

The Principle of Orthogonal Protection: A Cornerstone of Modern Peptide Synthesis

To construct a peptide with a defined sequence, the reactive functional groups of the constituent amino acids (the α-amino group, the α-carboxyl group, and any side-chain functional groups) must be selectively masked and unmasked. This is achieved through the use of protecting groups. The concept of "orthogonality" is paramount here: an orthogonal set of protecting groups can be removed under distinct chemical conditions without affecting the others.[17]

Z-D-Dap(Alloc).DCHA is an excellent example of a reagent designed with orthogonality in mind. The Z and Alloc groups are mutually compatible, allowing for the selective deprotection of either the α-amino group or the side-chain amino group. This enables the synthesis of complex peptide architectures, such as branched or cyclic peptides, and the site-specific attachment of labels or other molecules to the peptide backbone.[9]

Orthogonal_Protection cluster_Peptide Resin-Bound Peptide Chain cluster_AminoAcid Z-D-Dap(Alloc)-OH cluster_Deprotection Selective Deprotection Peptide ---[NH-CHR-CO]--- Peptide_Z_Alloc ---[...-CO-N(Z)-CH(CH2-NH-Alloc)-CO]--- AA Z-NH-CH(CH2-NH-Alloc)-COOH AA->Peptide Coupling Reaction Z_removal Remove Z-group (e.g., H2/Pd) Z_removed ---[...-CO-NH-CH(CH2-NH-Alloc)-CO]--- Z_removal->Z_removed Enables N-terminal elongation Alloc_removal Remove Alloc-group (e.g., Pd(PPh3)4) Alloc_removed ---[...-CO-N(Z)-CH(CH2-NH2)-CO]--- Alloc_removal->Alloc_removed Enables side-chain modification Peptide_Z_Alloc->Z_removal Peptide_Z_Alloc->Alloc_removal

Caption: Orthogonal deprotection strategy using Z-D-Dap(Alloc).

Experimental Workflow: Incorporating Z-D-Dap(Alloc).DCHA in Solid-Phase Peptide Synthesis

The following is a generalized protocol for the use of Z-D-Dap(Alloc).DCHA in a standard Fmoc-based solid-phase peptide synthesis workflow. It is assumed that the peptide chain is being assembled on a suitable resin support.

Step 1: Liberation of the Free Amino Acid from the DCHA Salt

This step is critical to unmask the carboxylic acid for subsequent activation and coupling.

Protocol:

  • Suspend the Z-D-Dap(Alloc).DCHA salt in a suitable organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and diethyl ether).

  • Add a 10% aqueous solution of phosphoric acid dropwise while stirring until the solid dissolves and two clear phases are observed. The pH of the aqueous layer should be acidic (pH 2-3).[13]

  • Separate the organic layer.

  • Wash the organic layer sequentially with 10% phosphoric acid and then with water until the pH of the aqueous wash is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the free acid, which may be an oil or a solid.

Causality: The acidic workup protonates the dicyclohexylamine, forming a water-soluble salt that partitions into the aqueous phase, leaving the desired protected amino acid in the organic phase.[13] Phosphoric acid is often preferred over hydrochloric acid to avoid the precipitation of dicyclohexylammonium chloride.[13]

Step 2: Activation and Coupling to the Resin-Bound Peptide

This step forms the peptide bond between the free carboxyl group of Z-D-Dap(Alloc)-OH and the free N-terminal amine of the growing peptide chain on the solid support.

Protocol:

  • Swell the peptide-resin in a suitable solvent such as dimethylformamide (DMF).

  • Deprotect the N-terminal Fmoc group of the resin-bound peptide using a solution of 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF to remove the piperidine and by-products.

  • In a separate vessel, dissolve the Z-D-Dap(Alloc)-OH (from Step 1) in DMF.

  • Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) to the amino acid solution to pre-activate the carboxylic acid.

  • Add the activated amino acid solution to the washed, deprotected peptide-resin.

  • Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature with gentle agitation.

  • Wash the resin extensively with DMF to remove unreacted reagents and by-products.

Causality: The coupling reagent converts the carboxylic acid into a highly reactive species (e.g., an active ester) that is susceptible to nucleophilic attack by the N-terminal amine of the peptide chain, resulting in the formation of a stable amide (peptide) bond.

Step 3: Selective Deprotection and Further Elongation or Modification

This is where the orthogonality of the Z and Alloc groups is exploited.

Scenario A: N-terminal Elongation (Z-group removal)

  • Protocol: To continue peptide chain elongation, the N-terminal Z-group must be removed. This is typically achieved by catalytic hydrogenolysis (e.g., H2 gas with a Palladium-on-carbon catalyst in a suitable solvent).

  • Causality: The palladium catalyst facilitates the cleavage of the benzylic C-O bond in the Z-group, liberating the free amine.

Scenario B: Side-Chain Modification (Alloc-group removal)

  • Protocol: To modify the side chain, the Alloc group is selectively removed. This is accomplished by treating the peptide-resin with a palladium(0) catalyst, such as Pd(PPh3)4, in the presence of a scavenger (e.g., phenylsilane, dimedone) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[9][18]

  • Causality: The Pd(0) catalyst facilitates an allyl transfer to the scavenger, which prevents re-allylation of the deprotected amine.[19] This leaves the Z-group on the N-terminus intact, allowing for specific chemistry to be performed on the side-chain amine.

SPPS_Workflow Start Z-D-Dap(Alloc).DCHA FreeAcid Liberate Free Acid (Acidic Workup) Start->FreeAcid Couple Activate & Couple to Resin-Bound Peptide FreeAcid->Couple Peptide_ZA Peptide with Z-D-Dap(Alloc) incorporated Couple->Peptide_ZA Choice Orthogonal Deprotection Choice Peptide_ZA->Choice Remove_Z Remove Z-group (Hydrogenolysis) Choice->Remove_Z Elongate Chain Remove_Alloc Remove Alloc-group (Palladium Catalysis) Choice->Remove_Alloc Modify Side-Chain Elongate Continue N-terminal Peptide Elongation Remove_Z->Elongate Modify Perform Side-Chain Modification Remove_Alloc->Modify

Caption: General workflow for using Z-D-Dap(Alloc).DCHA in SPPS.

The Impact of the D-Diaminopropionic Acid Residue on Peptide Properties

The incorporation of non-proteinogenic amino acids like D-Dap is a powerful strategy in peptide design.[10][20][21] The D-Dap residue can confer several advantageous properties to the final peptide:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which typically recognize L-amino acids. This can significantly increase the in vivo half-life of a peptide therapeutic.

  • Conformational Constraints: The unique stereochemistry and structure of D-Dap can induce specific turns or secondary structures in the peptide backbone, which can be crucial for receptor binding and biological activity.[10]

  • Modulation of Physicochemical Properties: The additional primary amine in the side chain of Dap introduces a positive charge at physiological pH. This can be used to modulate the overall charge, solubility, and interaction of the peptide with biological membranes or targets. For example, it has been used to create pH-sensitive vectors for gene delivery.[11]

Applications in Research and Drug Development

The unique characteristics of Z-D-Dap(Alloc).DCHA make it a valuable tool for a variety of advanced applications:

  • Synthesis of Branched and Cyclic Peptides: The orthogonal protection scheme is ideal for creating complex peptide topologies. The side-chain amine can be deprotected on-resin to serve as an anchor point for a second peptide chain or for cyclization with the N-terminus or another side chain.

  • Peptide Conjugation: The deprotected side-chain amine is a convenient handle for conjugating other molecules to the peptide, such as fluorophores for imaging, polyethylene glycol (PEG) to improve pharmacokinetics, or cytotoxic drugs for targeted delivery.

  • Development of Novel Antimicrobial Peptides (AMPs): The introduction of additional positive charges via Dap residues can enhance the interaction of AMPs with negatively charged bacterial membranes, potentially increasing their potency.[10]

  • Structure-Activity Relationship (SAR) Studies: By systematically replacing canonical amino acids like lysine with D-Dap, researchers can probe the structural and functional importance of specific residues and optimize peptide activity and stability.[10]

Conclusion: A Specialized Tool for Advanced Peptide Design

Z-D-Dap(Alloc).DCHA is more than just a protected amino acid; it is a sophisticated chemical tool that provides peptide chemists with a high degree of control over their synthetic strategy. By understanding the distinct roles of the Z-group, the D-Dap core, the Alloc group, and the DCHA salt, researchers can harness the power of orthogonal chemistry to build complex, novel peptides with enhanced properties. Its application enables the exploration of new chemical space in peptide-based drug discovery and fundamental biochemical research, paving the way for the next generation of peptide therapeutics and research probes.

References

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Lättig-Tünnemann, G., et al. (n.d.). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Protecting Groups in Peptide Synthesis | Request PDF. Retrieved from [Link]

  • ResearchGate. (2018, August 10). 8 alloc deprotection in solid phase synthesis?. Retrieved from [Link]

  • RojasLab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2014, March 18). Site-specific characterization of (D)-amino acid containing peptide epimers by ion mobility spectrometry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • National Institutes of Health. (2024, January 16). Synthetic Peptides and Peptidomimetics: From Basic Science to Biomedical Applications—Second Edition. PMC. Retrieved from [Link]

  • Reddit. (2021, October 20). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2004, August 13). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. Retrieved from [Link]

  • ACS Publications. (n.d.). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Oxford Academic. (n.d.). 5 Applications of Synthetic Peptides. Retrieved from [Link]

  • The Versatile Role of Fmoc-D-Dap(Alloc)-OH in Chemical Research and Synthesis. (n.d.).
  • National Institutes of Health. (n.d.). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. PMC. Retrieved from [Link]

  • Synthesis of amino acid diazoketones. (n.d.).
  • PubMed. (n.d.). Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase. Retrieved from [Link]

  • ResearchGate. (2019, May 7). (PDF) Synthesis and Applications of Synthetic Peptides. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Unnatural amino acids. Retrieved from [Link]

  • Frontiers. (n.d.). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Retrieved from [Link]

  • (PDF) The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. (2025, August 7). Retrieved from [Link]

  • GenScript. (2024, January 30). Three Inventive Biomedical Applications for Synthetic Peptides. Retrieved from [Link]

  • PubMed. (n.d.). De novo protein design: crystallographic characterization of a synthetic peptide containing independent helical and hairpin domains. Retrieved from [Link]

  • Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. (2026, January 29).

Sources

Exploratory

Technical Guide: Z-Dap(Alloc)-OH·DCHA Solubility & Handling

This guide details the physicochemical properties, solubility behavior, and handling protocols for Z-Dap(Alloc)-OH[1]·DCHA (N-alpha-Benzyloxycarbonyl-N-beta-Allyloxycarbonyl-L-2,3-diaminopropionic acid dicyclohexylamine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, solubility behavior, and handling protocols for Z-Dap(Alloc)-OH[1]·DCHA (N-alpha-Benzyloxycarbonyl-N-beta-Allyloxycarbonyl-L-2,3-diaminopropionic acid dicyclohexylamine salt).[1]

Technical Guide: Z-Dap(Alloc)-OH[1]·DCHA Solubility & Handling

Content Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Peptide Scientists, Process Development Engineers

Executive Summary & Chemical Identity

Z-Dap(Alloc)-OH[1]·DCHA is a specialized orthogonal building block used in the synthesis of complex peptides and peptidomimetics.[1] It features the Dap (2,3-diaminopropionic acid) core, a non-canonical amino acid often used to introduce conformational constraints or chemical handles (e.g., "click" chemistry or stapling) into peptide sequences.[1]

The Dicyclohexylamine (DCHA) salt form is preferred by manufacturers because the free acid of Z-Dap(Alloc)-OH is often an amorphous oil or a low-melting solid that is difficult to purify.[1] The DCHA salt crystallizes readily, ensuring high purity (>98%) and shelf stability.[1] However, the DCHA counterion must be removed prior to standard coupling reactions to prevent side reactions and interference with activation agents (e.g., HATU, DIC).[1]

Chemical Specifications
  • Systematic Name: N-alpha-Benzyloxycarbonyl-N-beta-Allyloxycarbonyl-L-2,3-diaminopropionic acid dicyclohexylamine salt[1]

  • Abbreviation: Z-Dap(Alloc)-OH·DCHA

  • Molecular Formula:

    
     (Salt)[1]
    
  • Protecting Group Strategy:

    • 
      -Amine:  Z (Cbz) – Removed via Hydrogenolysis (
      
      
      
      ) or strong acid (HBr/AcOH).[1] Stable to TFA and Piperidine.[1]
    • 
      -Amine:  Alloc (Allyloxycarbonyl) – Removed via Pd(0) catalysis.[1] Orthogonal to Z, Fmoc, and Boc.[1]
      

Solubility Profile in Organic Solvents

The solubility of DCHA salts is distinct from their free acid counterparts.[1] Understanding this profile is critical for both purification (recrystallization) and reaction setup .[1]

Solubility Matrix
Solvent ClassSolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)High Primary solvent for "Free Acid Liberation" protocols.[1]
Chloroform (

)
High Alternative to DCM; useful for NMR analysis.[1]
Alcohols Methanol (MeOH)High Excellent for dissolving the salt; often used for recrystallization.
Ethanol (EtOH)Moderate-High Solubility decreases with temperature; ideal for recrystallization.[1]
Polar Aprotic DMF / NMPHigh Soluble, but not recommended for direct coupling without desalting.
DMSOHigh Used for biological assays, but difficult to remove.
Esters Ethyl Acetate (EtOAc)Moderate Critical Solvent: High solubility at reflux, low solubility at

.[1] Used for precipitation.[1][2]
Ethers/Alkanes Diethyl Ether (

)
Insoluble Used as an anti-solvent to precipitate the salt.
Hexanes / HeptaneInsoluble Used to wash the solid salt during filtration.
Aqueous WaterInsoluble The lipophilic Z/Alloc groups and DCHA counterion prevent aqueous solubility.

Expert Insight: While the salt is soluble in DMF, do not use the DCHA salt directly in coupling reactions involving uronium salts (HATU/HBTU). The DCHA amine can compete with the primary amine or cause rapid racemization of the activated ester.[1] Always convert to the free acid first.

Protocol: Free Acid Liberation (Desalting)

This is the most critical workflow for using Z-Dap(Alloc)-OH[1]·DCHA. The objective is to protonate the carboxylate (rendering it soluble in organic) and protonate the DCHA (rendering it soluble in water), allowing for phase separation.[1]

Reagents Required[3][4][5][6][7]
  • Organic Phase: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Aqueous Acid: 10% Potassium Bisulfate (

    
    ) or 5% Phosphoric Acid (
    
    
    
    ).[1] Avoid HCl to prevent acid-catalyzed removal of the Alloc group or Z-group degradation.[1]
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1][3]
    
Step-by-Step Methodology
  • Suspension: Suspend the Z-Dap(Alloc)-OH·DCHA salt in EtOAc (approx. 10 mL per gram of salt).[1] It may not dissolve completely until the acid is added.[1][3]

  • Acidification: Add an equal volume of 10% aqueous

    
    .
    
  • Extraction: Transfer to a separatory funnel and shake vigorously for 2–3 minutes. The solid should dissolve completely as the salt breaks.[1]

  • Phase Separation: Allow layers to separate.

    • Top Layer (Organic): Contains Z-Dap(Alloc)-OH (Free Acid) .[1]

    • Bottom Layer (Aqueous): Contains DCHA[1][4][3][5][6][7][8][9]·H+ salt .[1]

  • Washing: Drain the aqueous layer.[1] Wash the organic layer 2x with fresh 10%

    
     to ensure complete removal of DCHA, followed by 1x with Brine (saturated NaCl).[1]
    
  • Drying: Collect the organic layer, dry over

    
     for 10 minutes, and filter.
    
  • Isolation: Concentrate the filtrate in vacuo (rotary evaporator) to yield the free acid, typically a viscous oil or foam.[1]

Validation (Self-Check)
  • TLC Analysis: Run a TLC (Solvent: 5% MeOH in DCM).

    • Spot 1 (Starting Material): The salt often streaks or stays near the baseline.[1]

    • Spot 2 (Product): The free acid will migrate with a distinct

      
       (approx 0.3–0.5 depending on exact conditions) and show no "tailing" associated with the amine salt.[1]
      

Visualizing the Workflow

The following diagram illustrates the logic flow for handling the DCHA salt, ensuring process integrity.

DesaltingProtocol Start Z-Dap(Alloc).DCHA (Crystalline Solid) Solvent Suspend in EtOAc or DCM Start->Solvent AcidWash Wash with 10% KHSO4 (aq) Solvent->AcidWash Separation Phase Separation AcidWash->Separation OrgLayer Organic Layer (Z-Dap(Alloc)-OH) Separation->OrgLayer Contains Product AqLayer Aqueous Layer (DCHA-H+ Salt) Separation->AqLayer Waste Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Final Ready for Coupling (Free Acid Oil/Foam) Dry->Final

Figure 1: Workflow for the conversion of Z-Dap(Alloc) DCHA salt to its reactive free acid form.

Scientific Rationale & Applications

Why Z-Dap(Alloc)?

This derivative is essential for branching strategies in peptide synthesis.[1]

  • Z (Cbz): Provides robust

    
    -amine protection that survives the repetitive base treatments (Piperidine) used in Fmoc solid-phase synthesis (SPPS) and the acidic treatments (TFA) used in Boc SPPS.[1] It is removed only at the very end of synthesis (Global Deprotection) or selectively via hydrogenolysis.[1]
    
  • Alloc: Allows for the selective deprotection of the side chain (

    
    -amine) using 
    
    
    
    and a scavenger (PhSiH3 or Morpholine) while the peptide is still on the resin and the N-terminus is protected.[1] This enables the attachment of fluorophores, drugs, or other peptides to the side chain.[1]
Why the DCHA Salt?

The free acid of Z-Dap(Alloc) is prone to decarboxylation or internal cyclization (lactamization) if stored for long periods as an oil.[1] The DCHA salt creates a stable, crystalline lattice that prevents these degradation pathways, extending shelf life from weeks (for the oil) to years (for the salt).[1]

References

  • Bachem Technical Guides. (2021). Conversion of a DCHA salt to the free acid.[1][3][5][10] Bachem AG.[1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][3] Chemical Reviews, 109(6), 2455-2504.[1] [1]

  • Aapptec Peptide Synthesis Protocols. (n.d.). Converting CHA and DCHA Salts to Free Acids.[1][3][5][10]

  • Sigma-Aldrich Product Specification. (n.d.). Z-Dap-OH and Derivatives.[1][11][1]

Sources

Foundational

Safety and Handling Precautions for Z-Dap(Alloc)·DCHA: A Technical Guide

Part 1: Executive Summary & Chemical Identity Z-Dap(Alloc)[1]·DCHA is a specialized, orthogonally protected amino acid derivative used primarily in the synthesis of complex peptides, particularly those requiring branchin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Z-Dap(Alloc)[1]·DCHA is a specialized, orthogonally protected amino acid derivative used primarily in the synthesis of complex peptides, particularly those requiring branching or side-chain modification (e.g., ubiquitin-like modifications, staples, or fluorescent labeling).

The molecule consists of L-2,3-diaminopropionic acid (Dap) , a lower homolog of lysine, protected at the


-amine with a Benzyloxycarbonyl (Z)  group and at the 

-amine with an Allyloxycarbonyl (Alloc) group. It is supplied as a Dicyclohexylamine (DCHA) salt to ensure crystallinity and stability, as the free acid is often an unstable oil.
Chemical Profile
PropertyDetail
Chemical Name

-Benzyloxycarbonyl-

-Allyloxycarbonyl-L-diaminopropionic acid dicyclohexylamine salt
Abbreviation Z-Dap(Alloc)-OH·DCHA
Molecular Structure Core: Dap
Physical State White to off-white crystalline powder
Solubility Soluble in Methanol, DCM, DMF. Sparingly soluble in water/ether.
Primary Hazard Corrosive / Toxic (Driven by DCHA component)

Part 2: Hazard Identification & Safety Profile

While the protected amino acid itself is relatively benign, the Dicyclohexylamine (DCHA) counter-ion dictates the safety profile. DCHA is a secondary amine that is toxic by ingestion/contact and corrosive to skin.

Core Hazards (GHS Classification)
  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed or in contact with skin).[2][3][4]

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2][3][4]

  • Environmental: Very toxic to aquatic life with long-lasting effects.[2][3][4]

Critical Handling Precautions
  • Engineering Controls: Always handle within a certified chemical fume hood. DCHA vapors can be irritating to the respiratory tract.

  • PPE Requirements:

    • Eyes: Chemical splash goggles (Face shield recommended if working with >5g quantities).

    • Skin: Nitrile gloves (Double gloving recommended; DCHA can permeate thin nitrile). Wear a lab coat with extended cuffs.

    • Respiratory: If solid dust generation is likely outside a hood, use a NIOSH-approved N95 or P100 respirator.

Part 3: Storage and Stability

  • Temperature: Store at +2°C to +8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Keep under inert gas (Argon or Nitrogen) if possible. Store in a desiccator when not in use.

  • Shelf Life: 24 months if stored properly.

  • Degradation Indicators: Yellowing of the powder or a strong "fishy" amine odor (indicating free DCHA release).

Part 4: Technical Protocols (Self-Validating Systems)

Protocol A: Conversion of DCHA Salt to Free Acid

Context: DCHA salts can interfere with certain coupling reagents (e.g., HATU, HBTU) by causing steric hindrance or altering pH. It is standard practice to convert the salt to the free acid immediately prior to use.

Reagents:

  • Ethyl Acetate (EtOAc)[5][6]

  • 0.5 M Potassium Hydrogen Sulfate (KHSO₄) or 10% Phosphoric Acid (H₃PO₄)

  • Brine (Saturated NaCl)

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Suspension: Suspend the Z-Dap(Alloc)·DCHA salt in EtOAc (approx. 10 mL per gram of salt) in a separatory funnel.

  • Acidification: Add an equal volume of 0.5 M KHSO₄. Shake vigorously for 2-3 minutes.

    • Validation: The solid should dissolve completely as the DCHA moves to the aqueous layer (protonated) and the Z-Dap(Alloc)-OH moves to the organic layer.

  • Phase Separation: Drain the aqueous layer (contains DCHA·H⁺).

  • Wash: Wash the organic layer 2x with fresh 0.5 M KHSO₄ to ensure complete removal of DCHA.

    • Why: Residual DCHA can act as a base in subsequent couplings, potentially causing racemization.

  • Neutralization/Drying: Wash the organic layer 1x with Brine. Dry over anhydrous MgSO₄.

  • Isolation: Filter and concentrate in vacuo. The product will likely isolate as a viscous oil or foam.

    • Usage: Use immediately for coupling.

Protocol B: Orthogonal Deprotection Workflow

Context: The power of this molecule lies in its orthogonality. The Z group is stable to the Pd(0) conditions used for Alloc removal, and the Alloc group is stable to the hydrogenation/acid conditions used for Z removal.

Visualization of Orthogonal Logic

The following diagram illustrates the selective deprotection pathways, ensuring the researcher understands the chemical compatibility.

OrthogonalStrategy Figure 1: Orthogonal Deprotection Logic for Z-Dap(Alloc) Start Z-Dap(Alloc)-OH (Fully Protected) PathAlloc Alloc Removal (Side Chain Exposed) Start->PathAlloc Pd(PPh3)4 PhSiH3 (Scavenger) PathZ Z Removal (N-Terminus Exposed) Start->PathZ H2 / Pd-C or HBr/AcOH Final Peptide Elongation or Branching PathAlloc->Final Coupling at Beta-Amine PathZ->Final Coupling at Alpha-Amine

Figure 1: Decision tree for selective deprotection. The Alloc group allows for side-chain modification while maintaining the N-terminal Z-protection.

Part 5: Emergency Procedures

ScenarioImmediate Action
Skin Contact IMMEDIATE FLUSH. Wash with soap and water for 15+ minutes. DCHA causes burns that may be delayed. Seek medical attention.
Eye Contact Rinse cautiously with water for 15 minutes.[7][8] Remove contact lenses if present.[2][4] Urgent medical attention required.
Inhalation Move to fresh air.[2][3][4][7][8] If breathing is difficult, give oxygen.[7]
Spill Cleanup Do not dry sweep (dust hazard). Dampen with inert absorbent (sand/vermiculite), scoop into hazardous waste container. Wash area with weak acid (vinegar/dilute acetic acid) to neutralize DCHA residues.

Part 6: Quantitative Data Summary

Table 1: Physicochemical Properties & Solubility

ParameterValue / Description
Molecular Weight ~419.5 (Free Acid: ~238.2 + DCHA: 181.3)
CAS (DCHA) 101-83-7
CAS (Z-Dap-OH) 35761-26-3 (Parent Acid Reference)
pKa (DCHA) ~11.25 (Strong Base)
Solubility (Salt) High: MeOH, EtOH, DCM, CHCl₃ Low: Water, Et₂O, Hexane
TLC Visualization UV active (Z group); Ninhydrin positive (only after deprotection)

Part 7: References

  • Merck Millipore. (2025).[3] Safety Data Sheet: Dicyclohexylamine. Retrieved from

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Bachem Technical Guides. Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for Z/Alloc orthogonality).

  • Gomez-Martinez, P., et al. (1999). N-Alloc protecting group in solid phase synthesis. Journal of the Chemical Society.

  • BenchChem. (2025). The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide. Retrieved from

Sources

Exploratory

Z-Dap(Alloc)-OH · DCHA: Mechanism of Action & Technical Guide

This guide details the technical mechanism, handling, and synthetic utility of Z-Dap(Alloc)-OH · DCHA in advanced peptide chemistry. Z-Dap(Alloc)-OH[1] · DCHA: Mechanism of Action & Technical Guide Compound: -Benzyloxyca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical mechanism, handling, and synthetic utility of Z-Dap(Alloc)-OH · DCHA in advanced peptide chemistry.

Z-Dap(Alloc)-OH[1] · DCHA: Mechanism of Action & Technical Guide

Compound:


-Benzyloxycarbonyl-

-allyloxycarbonyl-L-2,3-diaminopropionic acid dicyclohexylamine salt CAS: 57266-63-4 (Generic Ref) Role: Orthogonal Branching Unit for Peptide Engineering

Executive Summary

Z-Dap(Alloc)-OH · DCHA is a specialized, orthogonally protected amino acid building block used to introduce branching points, "staples," or side-chain modifications into peptide sequences. Its utility lies in its unique protection scheme:

  • Z (Cbz): Acid-stable

    
    -protection (stable to TFA, removed by HF/TFMSA or Hydrogenolysis).
    
  • Alloc: Palladium-labile side-chain protection (orthogonal to acids and bases).

  • Dap: A short-chain diamine (Diaminopropionic acid) that positions functional groups closer to the peptide backbone than Lysine or Ornithine.

  • DCHA: A stabilizing salt that renders the otherwise oily free acid into a crystalline solid, preventing spontaneous decomposition or polymerization during storage.

Mechanism of Action (Synthetic): This reagent functions via a three-stage chemical mechanism : (1) Salt-Free Acid Conversion, (2) Orthogonal Side-Chain Liberation via


-Allyl Palladium complexes, and (3) Nucleophilic Functionalization.

Pre-Activation Protocol: The DCHA Mechanism

The Dicyclohexylamine (DCHA) salt is chemically inert but kinetically obstructive. It acts as a stabilizer by neutralizing the carboxylic acid. Crucial: You cannot use the DCHA salt directly in standard carbodiimide/onium salt couplings effectively because the amine counter-ion (dicyclohexylamine) can compete for the activated ester or suppress the protonation state required for activation.

Mechanism of Salt Interference

If DCHA is not removed:

  • Competition: DCHA is a secondary amine.[1][2] While sterically hindered, it can still react with highly active esters (e.g., O-acylisoureas), forming truncated byproducts.

  • pH Shift: The basicity of DCHA interferes with the protonation of carbodiimides (DIC/EDC), stalling the activation step.

Protocol: DCHA Salt Removal (Free Acid Conversion)

This step is mandatory before introduction to the peptide synthesizer.

Reagents: Ethyl Acetate (EtOAc), 0.5 M Potassium Bisulfate (


) or 10% Phosphoric Acid (

). Avoid HCl to prevent Z-group cleavage.

Workflow:

  • Suspension: Suspend Z-Dap(Alloc).DCHA in EtOAc (1 g / 10 mL).

  • Protonation: Add 0.5 M

    
     (aqueous) and agitate vigorously.
    
    • Mechanism:[3][4][5][6]

      
       (Water soluble).
      
  • Extraction: The Z-Dap(Alloc)-OH (Free Acid) migrates to the organic phase (EtOAc); the DCHA salt remains in the aqueous phase.

  • Isolation: Wash organic phase with brine, dry over

    
    , and concentrate in vacuo to yield the viscous oil/foam of the free acid.
    

Mechanism of Action: Orthogonal Deprotection

The core value of this reagent is the Alloc group.[7] Unlike Boc (acid labile) or Fmoc (base labile), Alloc is removed via Palladium(0)-catalyzed Allyl Transfer . This allows the side chain to be exposed while the peptide is still on the resin and while the N-terminus (Z-protected) remains capped.

The -Allyl Palladium Cycle

The deprotection does not rely on hydrolysis. It utilizes a transition metal catalyst to cleave the carbamate.

Reagents:

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)).
    
  • Scavenger: Phenylsilane (

    
    ) or Morpholine/Dimedone.
    

Step-by-Step Mechanism:

  • Oxidative Addition: The Pd(0) complex coordinates to the allyl double bond and inserts itself into the C-O bond of the carbamate.

  • Decarboxylation: The carbamate collapses, releasing

    
     and forming a cationic 
    
    
    
    -allyl-palladium complex and the naked amine (Dap side chain).
  • Nucleophilic Scavenging: The scavenger (e.g., Phenylsilane) attacks the

    
    -allyl complex, regenerating the Pd(0) catalyst and forming an inert allyl byproduct (e.g., propylene or N-allyl morpholine).
    

AllocMechanism Start Alloc-Protected Dap Complex Pd(0) Coordination Start->Complex Pd(PPh3)4 OxAdd Oxidative Addition (π-Allyl Pd Complex) Complex->OxAdd Decarb Decarboxylation (-CO2) OxAdd->Decarb Scavenge Scavenger Attack (PhSiH3) Decarb->Scavenge Regenerates Pd(0) End Free Dap Amine (Ready for Coupling) Scavenge->End

Figure 1: The catalytic cycle of Alloc deprotection using Pd(0). Note that the Z-group (N-alpha) remains completely unaffected during this cycle.

Applications in Advanced Peptide Engineering

A. Peptide Stapling (Lactamization)

Z-Dap(Alloc) is frequently paired with Glu(OAllyl) or Asp(OAllyl) .

  • Incorporate Z-Dap(Alloc) and Fmoc-Glu(OAllyl) at positions

    
     and 
    
    
    
    .
  • Treat resin with

    
    .[3][5][8][9] Both Alloc and Allyl ester groups are removed simultaneously.
    
  • The result is a free amine (Dap) and a free acid (Glu).

  • Cyclize on-resin using PyBOP/DIEA to form a lactam bridge (staple), constraining the peptide into an alpha-helix.

B. Dendrimeric/Branched Peptides
  • After Alloc removal, the Dap side chain (

    
    ) serves as a new attachment point.
    
  • A new amino acid sequence can be grown from this side chain, creating a bifurcated peptide.

  • The Z-group ensures the N-terminus of the main chain does not react during this branching process.

Experimental Protocols

Table 1: Physicochemical Profile
PropertySpecificationNote
Formula

Salt form
MW 475.63 g/mol Adjust equivalents based on salt MW
Solubility DCM, DMF, EtOAcInsoluble in water/ether
Stability HygroscopicStore at +4°C, desiccated
Protocol: Manual Alloc Deprotection (On-Resin)

Use this protocol to expose the Dap amine for modification.

  • Preparation: Swell resin in DCM (Dichloromethane) under Argon.

  • Catalyst Solution: Dissolve

    
     (0.1 eq) and Phenylsilane (10 eq) in dry DCM. Note: Solution must be prepared fresh and kept away from light.
    
  • Reaction: Add solution to resin. Shake for 30 minutes.

  • Repeat: Drain and repeat step 3 with fresh solution.

  • Wash: Extensive washing is required to remove Pd (which binds to sulfur/amines).

    • Wash: DCM (3x) -> DMF (3x) -> 0.5% Sodium Diethyldithiocarbamate in DMF (3x, Critical for Pd removal ) -> DMF (5x).

Protocol: Coupling Z-Dap(Alloc)-OH

Must use Free Acid form (see Section 2).

  • Dissolution: Dissolve Free Acid (3 eq) and HOBt (3 eq) in DMF.

  • Activation: Add DIC (3 eq). Stir for 2 minutes.

  • Coupling: Add to resin-bound amine. Shake for 60-90 minutes.

  • Monitoring: Kaiser test (Ninhydrin) may be ambiguous due to steric bulk; Chloranil test is recommended for secondary amines, though Dap is primary. Standard Kaiser is usually effective.

References

  • Gomez-Martinez, P., et al. "N-Alloc protection in solid phase peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1.

  • Kates, S. A., et al. "A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides."[3] Tetrahedron Letters, 34(10), 1549-1552.[3]

  • Isidro-Llobet, A., et al. "Amino acid-protecting groups." Chemical Reviews, 109(6), 2455-2504.

  • Bachem Technical Guides. "Conversion of DCHA Salts to Free Acids."

Sources

Foundational

Technical Guide: The Function and Utility of Z-Dap(Alloc)·DCHA in Peptide Synthesis

The following technical guide details the function, handling, and application of the DCHA salt of Z-Dap(Alloc), structured for researchers in peptide chemistry and drug discovery. Technical Guide: The Function and Utilit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the function, handling, and application of the DCHA salt of Z-Dap(Alloc), structured for researchers in peptide chemistry and drug discovery.

Technical Guide: The Function and Utility of Z-Dap(Alloc)[1][2]·DCHA in Peptide Synthesis[3][4][5]

Executive Summary

Z-Dap(Alloc)·DCHA is a specialized, orthogonally protected amino acid derivative used in the synthesis of complex peptides, particularly those requiring side-chain modification, branching, or cyclization.

The compound consists of N-alpha-Benzyloxycarbonyl-N-beta-Allyloxycarbonyl-L-2,3-diaminopropionic acid formulated as a dicyclohexylamine (DCHA) salt .[1][2] While the Z (Cbz) and Alloc groups provide critical orthogonal protection, the DCHA salt form is an engineering solution to the physicochemical instability of the free acid. This guide elucidates the necessity of the salt form, its impact on stability, and the mandatory protocols for its conversion prior to solid-phase peptide synthesis (SPPS).[3]

The Physicochemical Necessity of the DCHA Salt[6]

In the context of high-value amino acid building blocks, the physical state of the reagent dictates its purity and shelf-life.[1] Z-Dap(Alloc)-OH (the free acid) exhibits poor physicochemical properties that necessitate its formulation as a salt.[1][2]

Stability and Crystallinity

Many N-protected amino acids, particularly those with aliphatic side chains or complex protecting groups like Z and Alloc, exist as viscous oils or amorphous foams in their free acid state.[1] These forms are prone to:

  • Oxidation and Decomposition: High surface area and lack of crystal lattice structure increase susceptibility to environmental degradation.

  • Difficulty in Purification: Oils cannot be recrystallized. Impurities (enantiomers, truncated byproducts) remain trapped.

The DCHA Solution: Reacting the free acid with Dicyclohexylamine (DCHA) forms a stable, crystalline salt.

  • Lattice Energy: The ionic interaction between the carboxylate (

    
    ) and the dicyclohexylammonium (
    
    
    
    ) creates a rigid lattice.
  • Enantiomeric Purity: Crystallization allows for the rejection of racemate impurities, ensuring high optical purity (>99% L-isomer).

  • Hygroscopicity: The salt is significantly less hygroscopic than the free acid, extending shelf-life at room temperature.

Structural Anatomy

The compound comprises two distinct functional units held together by an ionic bond.

ZDapStructure cluster_0 Protective Groups (Covalent) cluster_1 Salt Counterion (Ionic) Z_Group Z (Cbz) Group (Acid Stable / H2 Labile) Dap_Core Dap Core (Diaminopropionic Acid) Z_Group->Dap_Core Alpha-Amine Alloc_Group Alloc Group (Pd(0) Labile) Alloc_Group->Dap_Core Beta-Amine DCHA Dicyclohexylamine (DCHA) (Bulky Secondary Amine) Dap_Core->DCHA Ionic Bond (COO- ... +NH2R2)

Figure 1: Structural composition of Z-Dap(Alloc)[2]·DCHA showing the orthogonal protection scheme and the ionic salt linkage.

Critical Protocol: Desalting Prior to Coupling

While the DCHA salt ensures stability during storage, it must be removed before the amino acid is used in standard coupling reactions (e.g., Carbodiimide/DIC, Uronium/HBTU).

Why Desalting is Mandatory

Using the DCHA salt directly in SPPS introduces a bulky secondary amine into the reaction mixture.

  • Competitive Inhibition: Although sterically hindered, DCHA is nucleophilic and can compete with the resin-bound amine for the activated ester, potentially leading to side reactions or capping.

  • Salt Exchange: DCHA can interfere with the activation species (e.g., forming salts with HOBt), altering the pH and kinetics of the coupling reaction.

  • Solubility Issues: DCHA salts of urea byproducts (in DCC couplings) can precipitate and foul the resin.

The Acid Wash Protocol (Self-Validating)

This protocol utilizes a biphasic extraction to protonate the DCHA (rendering it water-soluble) while keeping the protected amino acid in the organic phase.[2]

Reagents:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2]

  • 0.5 M Potassium Bisulfate (

    
    ) or 10% Phosphoric Acid (
    
    
    
    )[2]
  • Saturated NaCl (Brine)[2]

  • Anhydrous Sodium Sulfate (

    
    )[2]
    

Step-by-Step Workflow:

  • Dissolution: Suspend the Z-Dap(Alloc)[1][2]·DCHA salt in EtOAc (approx. 10 mL per gram).[2] Stir until partially dissolved.

  • Acidification: Add an equal volume of 0.5 M

    
    . Shake vigorously in a separatory funnel.
    
    • Mechanism:[1][2]

      
      [1][2]
      
  • Phase Separation: Allow layers to separate. The DCHA is now trapped in the aqueous layer. Collect the organic layer.[4][3][5]

  • Validation Wash: Wash the organic layer 2 more times with fresh

    
     to ensure complete removal of the amine.
    
  • Neutralization: Wash the organic layer once with Brine to remove residual acid and water.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: The resulting oil or foam is the pure Z-Dap(Alloc)-OH free acid , ready for immediate coupling.[1][2]

DesaltingWorkflow cluster_phases Phase Separation Start Start: Z-Dap(Alloc).DCHA (Solid Salt) Step1 Dissolve in EtOAc + Add 0.5M KHSO4 Start->Step1 Step2 Partition in Separatory Funnel Step1->Step2 OrgPhase Organic Phase (Z-Dap(Alloc)-COOH) Step2->OrgPhase Retain AqPhase Aqueous Phase (DCHA + KHSO4) Step2->AqPhase Discard Step3 Dry (Na2SO4) & Evaporate OrgPhase->Step3 End End: Pure Free Acid (Ready for Coupling) Step3->End

Figure 2: Workflow for the conversion of DCHA salt to free acid via acid extraction.

Applications in Orthogonal Synthesis[1][8]

The specific utility of Z-Dap(Alloc) lies in its orthogonality .[2] The "Z" and "Alloc" groups allow for precise branching or cyclization strategies.

Protecting GroupRemoval ConditionStabilityRole in Synthesis
Z (Cbz) Hydrogenolysis (

) or Strong Acid (HBr/AcOH)
Stable to TFA (SPPS cleavage) and Piperidine (Fmoc removal).[1][2]Protects the

-amine.[1][2] Often used as a permanent group in Boc chemistry or a semi-permanent group in Fmoc chemistry.
Alloc

/ Scavenger (PhSiH3)
Stable to TFA and Bases.Protects the side-chain amine.[1][2][4][3][6] Allows for selective deprotection on-resin to attach a fluorophore, a branch, or form a lactam bridge.[1]

Example Use Case: Head-to-Side Chain Cyclization

  • Couple Z-Dap(Alloc)-OH to the resin.[1][2]

  • Elongate the peptide chain.[7]

  • Selectively remove Alloc using Palladium(0).[2]

  • React the liberated side-chain amine with a side-chain acid (e.g., Asp/Glu) or the C-terminus to form a cyclic lactam.[1][2][8]

  • Final cleavage/deprotection removes the Z group (if using strong acid cleavage) or retains it for further solution-phase modification.[2]

References

  • Aapptec. (n.d.).[2] Converting CHA and DCHA Salts to Free Acids. Peptide Synthesis Protocols. [Link]

  • PubChem. (2025).[2][9] Fmoc-Dap(Alloc)-OH Compound Summary. National Library of Medicine. [Link](Note: Reference provides physicochemical context for Dap(Alloc) derivatives).[2]

  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2] (Standard authoritative text on orthogonality).

Sources

Exploratory

An In-depth Technical Guide to the Stability and Handling of Z-Dap(Alloc).DCHA

This guide provides comprehensive technical information and expert insights into the stability, storage, and handling of Nα-Z-L-2,3-diaminopropionic acid Nβ-allyloxycarbonyl dicyclohexylammonium salt (Z-Dap(Alloc).DCHA)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical information and expert insights into the stability, storage, and handling of Nα-Z-L-2,3-diaminopropionic acid Nβ-allyloxycarbonyl dicyclohexylammonium salt (Z-Dap(Alloc).DCHA). It is intended for researchers, scientists, and professionals in drug development and peptide synthesis who utilize this critical building block.

Introduction: Understanding Z-Dap(Alloc).DCHA

Z-Dap(Alloc).DCHA is a protected amino acid derivative essential for the synthesis of complex peptides and peptidomimetics. Its unique trifecta of protecting groups—the Benzyloxycarbonyl (Z) group at the alpha-amine, the Allyloxycarbonyl (Alloc) group at the beta-amine, and the dicyclohexylamine (DCHA) salt of the carboxylic acid—offers orthogonal protection strategies crucial for intricate synthetic routes.[1][2][3] The stability of this compound is paramount to ensure the integrity of the final peptide product. This guide will dissect the stability profile of Z-Dap(Alloc).DCHA, elucidate the factors influencing its degradation, and provide actionable protocols for its optimal storage and handling.

Core Stability Profile: A Tale of Three Groups

The overall stability of Z-Dap(Alloc).DCHA is a function of its three key protective moieties. Understanding the inherent stability and lability of each is fundamental to its proper handling.

  • The Z (Benzyloxycarbonyl) Group: This is a well-established amine protecting group, generally stable to mildly acidic and basic conditions. Its primary mode of cleavage is through catalytic hydrogenation or strong acidic conditions (e.g., HBr in acetic acid). Under typical storage conditions, the Z group is highly stable.

  • The Alloc (Allyloxycarbonyl) Group: The Alloc group is the most chemically sensitive part of the molecule. It is prized for its orthogonality, as it is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.[3] However, its stability is compromised in the presence of palladium (0) catalysts, which are used for its removal.[1][4] Exposure to certain transition metals can therefore be a significant degradation risk.

  • The DCHA (Dicyclohexylammonium) Salt: The formation of a DCHA salt serves to protect the carboxylic acid and often improves the crystallinity and handling of the amino acid derivative.[5] DCHA salts are generally stable but will dissociate in acidic or basic aqueous solutions to liberate the free acid.[5] This is a critical consideration for solution-phase stability.

Key Factors Influencing Stability

Several environmental factors can significantly impact the shelf-life and purity of Z-Dap(Alloc).DCHA.

Temperature

Temperature is a critical parameter. While the solid, crystalline DCHA salt form provides a degree of stability, elevated temperatures can promote slow degradation over time. For many protected amino acids, refrigerated or frozen storage is recommended to minimize any potential decomposition. Supplier recommendations for the analogous compound Fmoc-Dap(Alloc)-OH consistently point to storage at 2-8°C.[6][7]

Humidity and Moisture

Z-Dap(Alloc).DCHA is hygroscopic and should be protected from moisture. The presence of water can facilitate hydrolysis of the protecting groups, particularly if trace acidic or basic impurities are present. Furthermore, moisture can lead to the physical degradation of the crystalline solid, making it difficult to handle and weigh accurately.

Light

While not the primary cause of degradation for this specific molecule, prolonged exposure to high-intensity UV light is generally not recommended for complex organic molecules. To mitigate any potential photolytic degradation, storage in amber vials or in the dark is a prudent measure.

Chemical Environment (pH)

As a salt, Z-Dap(Alloc).DCHA is sensitive to pH. In solution, exposure to acidic or basic conditions will lead to the dissociation of the DCHA salt and can potentially initiate the degradation of the protecting groups. Prolonged exposure to a pH greater than 8 should be avoided.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of Z-Dap(Alloc).DCHA, the following storage and handling procedures are recommended:

Parameter Recommendation Rationale
Storage Temperature -20°C for long-term storage. Minimizes all potential degradation pathways, ensuring maximum shelf-life. This is a standard recommendation for sensitive peptides and derivatives.
2-8°C for short-term storage. Acceptable for routine use, balances stability with convenience.[6][7]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation and minimizes exposure to atmospheric moisture.
Container Tightly sealed amber glass vials.Protects from light and moisture ingress.
Handling Allow the container to equilibrate to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold solid.
Use in a controlled environment (e.g., glove box or low humidity room).Minimizes moisture uptake during weighing and handling.
Solution Stability Prepare solutions fresh for each use. If storage is necessary, aliquot and store at -80°C.Amino acid solutions can be stable for several weeks at 4°C, but freezing is preferred for sensitive derivatives to prevent degradation.[8] Avoid repeated freeze-thaw cycles.

Visualization of Potential Degradation Pathways

The following diagram illustrates the primary points of lability on the Z-Dap(Alloc).DCHA molecule under various stress conditions.

G cluster_molecule Z-Dap(Alloc).DCHA cluster_stressors Stress Conditions cluster_products Degradation Products Z_Dap Z-NH-CH(COOH)-CH2-NH-Alloc Cleaved_Alloc Z-NH-CH(COOH)-CH2-NH2 Z_Dap->Cleaved_Alloc Cleaved_Z H-Dap(Alloc)-OH Z_Dap->Cleaved_Z DCHA • DCHA Free_Acid Z-Dap(Alloc)-OH DCHA->Free_Acid Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Z_Dap Cleaves Alloc Group Strong_Acid Strong Acid (e.g., HBr/AcOH) Strong_Acid->Z_Dap Cleaves Z Group & DCHA Salt Base Base (e.g., NaOH) Base->DCHA Dissociates DCHA Salt Hydrogenation Catalytic Hydrogenation Hydrogenation->Z_Dap Cleaves Z Group

Caption: Potential degradation pathways of Z-Dap(Alloc).DCHA.

Experimental Verification of Stability: A Forced Degradation Protocol

To provide a self-validating system for researchers, a forced degradation study can be performed to understand the stability of a specific batch of Z-Dap(Alloc).DCHA under various stress conditions.[9][10][11] This is crucial for developing stability-indicating analytical methods.

Objective

To identify the primary degradation products and pathways for Z-Dap(Alloc).DCHA under hydrolytic (acidic, basic), oxidative, and thermal stress.

Materials
  • Z-Dap(Alloc).DCHA

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA)

  • 1 M HCl

  • 1 M NaOH

  • 3% H₂O₂ (Hydrogen Peroxide)

  • HPLC or UPLC system with UV and/or MS detector

Experimental Workflow

Caption: Workflow for a forced degradation study of Z-Dap(Alloc).DCHA.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Z-Dap(Alloc).DCHA in acetonitrile.

  • Sample Preparation:

    • Control: Keep an aliquot of the stock solution at 2-8°C in the dark.

    • Acidic Hydrolysis: To an aliquot, add an equal volume of 1 M HCl. Incubate at 40°C.

    • Basic Hydrolysis: To an aliquot, add an equal volume of 1 M NaOH. Incubate at 40°C.

    • Oxidation: To an aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Place the solid Z-Dap(Alloc).DCHA in an oven at 60°C.

  • Time Points: Withdraw samples from the liquid stress conditions at intervals (e.g., 2, 4, 8, 24 hours). For the solid thermal stress, pull a sample at 24 and 48 hours and dissolve in ACN for analysis.

  • Quenching:

    • For acidic samples, neutralize with an equivalent amount of NaOH before injection.

    • For basic samples, neutralize with an equivalent amount of HCl before injection.

  • Analysis: Analyze all samples by reverse-phase HPLC (e.g., C18 column) with a water/acetonitrile gradient containing 0.1% formic acid. Monitor at a suitable wavelength (e.g., 214 nm and 254 nm) and by mass spectrometry to identify the parent compound and any new peaks corresponding to degradation products.

Conclusion

The stability of Z-Dap(Alloc).DCHA is robust under recommended storage conditions but is sensitive to specific environmental and chemical factors. The primary liabilities are the Alloc group's sensitivity to transition metals and the DCHA salt's susceptibility to pH changes. By adhering to the stringent storage protocols of keeping the compound in a cold, dry, and inert environment, and by understanding its degradation pathways, researchers can ensure its integrity and the successful outcome of their synthetic endeavors. The provided forced degradation protocol serves as a valuable tool for in-house validation and the development of stability-indicating analytical methods.

References

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved from [Link]

  • Forced degradation of recombinant monoclonal antibodies: A practical guide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Advancing forced degradation studies: Design of experiments for enhanced structure-function relationship analysis in biotherapeutics. (2025, December 13). ResearchGate. Retrieved from [Link]

  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. (2025, June 17). bioRxiv. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (n.d.). ACS Publications. Retrieved from [Link]

  • How long are amino acid stock solutions stable for successful solid phase peptide synthesis? (2023, February 7). Biotage. Retrieved from [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved from [Link]

  • Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. Retrieved from [Link]

  • Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Conditions for selective cleavage of the Z-group in the presence of Alloc

This guide details the orthogonal deprotection of the Benzyloxycarbonyl (Z or Cbz) group in the presence of the Allyloxycarbonyl (Alloc) group. Technical Guide: Selective Cleavage of Z-Group in the Presence of Alloc The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the orthogonal deprotection of the Benzyloxycarbonyl (Z or Cbz) group in the presence of the Allyloxycarbonyl (Alloc) group.

Technical Guide: Selective Cleavage of Z-Group in the Presence of Alloc

The Orthogonality Challenge

The coexistence of Z (Cbz) and Alloc protecting groups presents a specific chemoselective challenge due to the reactivity overlap of their standard deprotection mechanisms.

  • The Z (Cbz) Group: Traditionally removed via catalytic hydrogenolysis (

    
    , Pd/C).[1][2]
    
  • The Alloc Group: Removed via Pd(0)-catalyzed allyl transfer to a scavenger (e.g., morpholine, tributyltin hydride).[1][3][4]

The Conflict: Standard catalytic hydrogenolysis used for Z removal is incompatible with the Alloc group. The palladium catalyst used to cleave the benzyl ester will concomitantly reduce the allyl double bond of the Alloc group, converting it into a Propyl-oxycarbonyl group. This propyl analog is stable to Pd(0) deprotection conditions, effectively permanently blocking the amine and ruining the synthesis.

The Solution: To selectively cleave Z in the presence of Alloc, one must bypass hydrogenolysis and utilize Acidolysis . The Z group is acid-labile (cleaved by strong acids), whereas the Alloc group is remarkably stable to acidic conditions, including strong mineral acids like HBr and HF.[1]

Mechanistic Strategy: Acidolysis[1]

The preferred method for this transformation is the use of Hydrogen Bromide in Acetic Acid (HBr/AcOH) .

Mechanism of Action
  • Protonation: The carbonyl oxygen of the Z-carbamate is protonated by the strong acid.

  • Nucleophilic Attack: The bromide ion (

    
    ) acts as a nucleophile, attacking the benzylic carbon via an 
    
    
    
    (or mixed
    
    
    ) mechanism.[1]
  • Cleavage: This displaces the carbamic acid and generates benzyl bromide.

  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates to release the free amine (as a hydrobromide salt) and

    
    .
    

Why Alloc Survives: The allyl group does not form a stable carbocation under these specific conditions as readily as the benzyl group, nor is it susceptible to


 attack by bromide at the allylic position in this solvent system. Furthermore, the alkene remains intact in the absence of a reducing metal catalyst.

Validated Protocol: HBr/AcOH Method

This protocol is the "Gold Standard" for removing Z groups while retaining Alloc, Boc, or benzyl esters.[1]

Materials
  • Reagent: 33% HBr in Glacial Acetic Acid (Commercial grade or freshly prepared).

  • Solvent: Dichloromethane (DCM) or additional Glacial Acetic Acid (if solubility is poor).[1]

  • Quenching: Diethyl Ether (Cold) or Methyl tert-butyl ether (MTBE).[1]

  • Scavenger (Optional): Anisole or Thioanisole (recommended if the substrate contains sensitive side chains like Trp, Met, or Tyr to prevent benzylation).[1]

Step-by-Step Procedure
  • Preparation:

    • Dissolve the Z-protected substrate (1.0 equiv) in a minimal amount of DCM or glacial acetic acid.

    • Note: If the substrate contains oxidation-sensitive residues (Met, Cys), add 5-10 equivalents of thioanisole.[1]

  • Acidolysis:

    • Add 33% HBr/AcOH (approx. 5–10 mL per gram of substrate) to the reaction vessel.

    • Stir at Room Temperature for 30 to 60 minutes .

    • Monitoring: Monitor by TLC or LC-MS.[1] The Z-group cleavage is usually rapid.[5] Extended reaction times (>2 hours) should be avoided to prevent potential degradation of the Alloc double bond or ester hydrolysis.

  • Workup (Precipitation Method):

    • Do not evaporate the acid if possible, as this concentrates the corrosive HBr.

    • Pour the reaction mixture slowly into a large excess (10x volume) of ice-cold Diethyl Ether .

    • The amine-hydrobromide salt should precipitate immediately.[1]

  • Isolation:

    • Centrifuge or filter the precipitate.

    • Wash the solid pellet 3 times with cold ether to remove benzyl bromide byproducts and residual acid.

    • Dry the solid under high vacuum over KOH pellets (to neutralize residual acid fumes).

  • Free Base Generation (Optional):

    • Dissolve the salt in water/organic solvent mixture.

    • Adjust pH to 9–10 with

      
       or 
      
      
      
      .
    • Extract with EtOAc or DCM.[1]

Alternative Methods (Lewis Acids)

If the substrate contains acid-sensitive moieties (e.g., acid-labile glycosidic bonds) that cannot withstand HBr, use Iodotrimethylsilane (TMSI) .[1]

  • Reagent: TMSI (generated in situ from TMSCl + NaI).[1]

  • Conditions: Acetonitrile,

    
     to RT.[1][6]
    
  • Selectivity: TMSI cleaves benzyl carbamates (Z) rapidly via a silyl-cation mechanism.[1] Alloc groups are generally stable, though reaction times should be strictly controlled.[1]

Critical Controls & Troubleshooting

IssueObservationRoot CauseSolution
Alloc Loss Disappearance of vinyl signals in NMR (5.9 ppm).Hydrogenation occurred (wrong method) or extreme acid exposure.[1]Ensure NO Pd/H2 is used.[1] Limit HBr exposure to <1 hr.[1]
Incomplete Z Removal Starting material persists.Old HBr reagent (concentration <30%).[1]Use fresh bottle of HBr/AcOH. Moisture deactivates the reagent.
Side Chain Benzylation New aromatic peaks in NMR; Mass +90.Benzyl cation attacked Trp/Tyr/Met.[1]Add Thioanisole or Pentamethylbenzene as cation scavengers.[1]

Self-Validation (NMR Check): To confirm the success of the reaction, acquire a


-NMR of the product:
  • Check for Z Removal: Absence of the benzylic singlet (

    
    5.1 ppm, 2H) and aromatic protons (7.35 ppm, 5H).[1]
    
  • Check for Alloc Retention: Presence of the multiplet at

    
    5.9 ppm (1H, internal vinyl) and two multiplets/doublets at 5.2–5.4 ppm (2H, terminal vinyl).
    

Reaction Workflow Diagram

The following diagram illustrates the decision logic and chemical pathways for orthogonal deprotection.

DeprotectionStrategy Start Substrate: Z-Amine-Alloc HBr_Path Method: Acidolysis (HBr / AcOH) Start->HBr_Path Target: Remove Z H2_Path Method: Hydrogenolysis (H2 / Pd-C) Start->H2_Path Target: Remove Z (Incorrect Method) Pd_Path Method: Pd(0) / Scavenger Start->Pd_Path Target: Remove Alloc Result_Success Product: H2N-Amine-Alloc (Z Cleaved, Alloc Intact) HBr_Path->Result_Success Alloc Stable to Acid Result_Fail Failure: H2N-Amine-Propyl (Alloc Reduced) H2_Path->Result_Fail Side Reaction: Alkene Reduction Result_Alloc_Cleaved Product: Z-Amine-NH2 (Alloc Cleaved, Z Intact) Pd_Path->Result_Alloc_Cleaved Orthogonal

Caption: Orthogonal deprotection pathways. Green path indicates the correct strategy for Z removal in the presence of Alloc.

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (The definitive source on stability charts). [1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] (Comprehensive review of orthogonality including Z and Alloc). [1]

  • Kates, S. A., et al. (1993).[1] A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides.[1] Anal.[1] Biochem, 212, 303-310.[1] (Demonstrates Alloc stability to acid).

  • Stahl, G. L., et al. (1978).[1] General procedure for the synthesis of mono-N-acylated 1,6-diaminohexanes. Journal of Organic Chemistry, 43(11), 2285–2286.[1] (Details HBr/AcOH cleavage protocols). [1]

Sources

Application

The Strategic Application of Z-Dap(Alloc).DCHA in the Synthesis of Constrained Peptides: A Guide for Drug Development

Introduction: The Quest for Stability and Potency in Peptide Therapeutics Linear peptides, despite their therapeutic potential, often face significant hurdles in drug development due to their conformational flexibility a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Stability and Potency in Peptide Therapeutics

Linear peptides, despite their therapeutic potential, often face significant hurdles in drug development due to their conformational flexibility and susceptibility to proteolytic degradation. Constraining a peptide's structure through cyclization is a powerful strategy to overcome these limitations. Cyclized peptides often exhibit enhanced metabolic stability, improved receptor binding affinity, and increased selectivity. One elegant approach to peptide cyclization involves the use of amino acid building blocks with orthogonally protected side chains. This guide provides an in-depth exploration of Z-Dap(Alloc).DCHA, a derivative of diaminopropionic acid (Dap), and its application in the synthesis of constrained peptides. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the causality behind key experimental choices.

Diaminopropionic acid is a non-proteinogenic amino acid featuring a side-chain primary amine, which serves as a versatile handle for chemical modification. The strategic choice of protecting groups for the α-amine and the side-chain amine is paramount for the successful synthesis of complex peptide architectures.[1][2] The Z-Dap(Alloc).DCHA building block offers a unique combination of protecting groups: a benzyloxycarbonyl (Z or Cbz) group for the α-amine and an allyloxycarbonyl (Alloc) group for the side-chain amine, with dicyclohexylamine (DCHA) as a counterion to form a salt.[3] This combination is particularly suited for Boc-based solid-phase peptide synthesis (SPPS).[4][5]

Understanding the Orthogonal Protection Strategy

The power of Z-Dap(Alloc).DCHA lies in its orthogonal protection scheme. In the context of Boc-SPPS, the temporary Nα-Boc protecting groups of other amino acids are removed with trifluoroacetic acid (TFA), while the side-chain protecting groups (including the Alloc group on Dap) remain intact.[4] The Z-group on the Dap residue is typically incorporated as the N-terminal amino acid, or its removal would require conditions that might affect other protecting groups. The key is the selective removal of the Alloc group from the Dap side chain using a palladium(0) catalyst, which does not affect the acid-labile Boc or other common side-chain protecting groups.[6] This unmasks a nucleophilic amine on the peptide backbone, which can then react with an electrophile, such as an activated carboxylic acid from another amino acid side chain (e.g., Asp or Glu), to form a stable lactam bridge, thus cyclizing the peptide.[7]

The D-configuration of the diaminopropionic acid in Z-Dap(Alloc).DCHA can be strategically employed to induce specific conformational preferences in the peptide backbone, which can be beneficial for receptor binding and biological activity.[8][9][10][11]

Physicochemical Properties of Z-Dap(Alloc).DCHA

A clear understanding of the physicochemical properties of the building block is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C29H43N3O6Derived from components
Molecular Weight 529.67 g/mol Derived from components
Appearance Typically a white to off-white solidGeneral knowledge
Solubility Soluble in organic solvents like DMF and DCMGeneral knowledge
Storage Store at room temperature[12]

Note: The molecular formula and weight are calculated based on the Z-Dap(Alloc) free acid and the DCHA salt.

Experimental Protocols: A Step-by-Step Guide to Constrained Peptide Synthesis

While Z-Dap(Alloc).DCHA is suitable for Boc-SPPS, the following protocols will detail the synthesis of a constrained peptide using the more contemporary Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) with Fmoc-Dap(Alloc)-OH. The principles of Alloc deprotection and on-resin cyclization are directly transferable. A discussion on the adaptation for Boc-SPPS with Z-Dap(Alloc).DCHA will follow.

Workflow for Constrained Peptide Synthesis using Fmoc-Dap(Alloc)-OH

G cluster_0 Peptide Elongation (Fmoc-SPPS) cluster_1 Side-Chain Deprotection cluster_2 On-Resin Cyclization cluster_3 Final Cleavage and Purification A 1. Resin Swelling B 2. Fmoc Deprotection A->B C 3. Amino Acid Coupling B->C D 4. Repeat Steps 2-3 C->D E 5. On-Resin Alloc Deprotection D->E Incorporate Fmoc-Dap(Alloc)-OH F 6. Lactam Bridge Formation E->F G 7. Cleavage from Resin F->G H 8. Purification (HPLC) G->H

Caption: General workflow for constrained peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc-SPPS)

This protocol outlines the assembly of the linear peptide on a solid support.

  • Resin Selection and Swelling:

    • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the desired Fmoc-protected amino acid (including Fmoc-Dap(Alloc)-OH at the desired position) with a coupling reagent such as HCTU or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the sequence.

Protocol 2: On-Resin Alloc Group Deprotection

This critical step selectively removes the Alloc group from the Dap side chain.

  • Resin Preparation:

    • After incorporation of the final amino acid, ensure the N-terminal Fmoc group is still attached to prevent side reactions.

    • Wash the peptide-resin thoroughly with dichloromethane (DCM).[13]

  • Deprotection Cocktail Preparation:

    • Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.1-0.2 equivalents relative to resin loading) in DCM.

    • To this solution, add a scavenger such as phenylsilane (PhSiH3) (20 equivalents).[6][13] Other scavengers like dimethylamine borane complex (Me2NH·BH3) can also be effective.[14]

  • Deprotection Reaction:

    • Add the deprotection cocktail to the peptide-resin.

    • Gently agitate the reaction mixture for 20-30 minutes at room temperature.

    • Repeat the treatment with a fresh deprotection cocktail to ensure complete removal of the Alloc group.[13]

  • Washing:

    • Wash the resin extensively with DCM, followed by DMF, to remove all traces of the palladium catalyst and scavenger.

G cluster_0 Alloc Deprotection Mechanism A Peptide-Dap(Alloc) C π-allyl-Pd Complex Formation A->C B Pd(0) Catalyst B->C E Deprotected Peptide-Dap(NH2) C->E D Scavenger (e.g., PhSiH3) D->E F Catalyst Regeneration E->F F->B

Caption: Palladium-catalyzed Alloc deprotection.

Protocol 3: On-Resin Intramolecular Cyclization (Lactam Bridge Formation)

This protocol describes the formation of the cyclic peptide on the solid support.

  • N-terminal Fmoc Deprotection (if necessary):

    • If the cyclization is head-to-tail, remove the N-terminal Fmoc group as described in Protocol 1, step 2. For side-chain-to-side-chain cyclization, the N-terminus may remain protected.

  • Activation of Carboxylic Acid:

    • For side-chain-to-side-chain cyclization between the deprotected Dap amine and a carboxylic acid side chain (e.g., from Asp or Glu), activate the carboxylic acid using a coupling reagent like PyAOP or HATU in DMF with a base such as DIPEA.[7]

  • Cyclization Reaction:

    • Add the activation solution to the peptide-resin.

    • Allow the intramolecular cyclization to proceed for 2-12 hours at room temperature. The reaction progress can be monitored by taking small resin samples and analyzing the cleaved peptide by mass spectrometry.

    • The on-resin approach takes advantage of the "pseudo-dilution" effect, which favors intramolecular cyclization over intermolecular oligomerization.[15]

  • Washing:

    • Wash the resin thoroughly with DMF and DCM.

Protocol 4: Final Cleavage and Purification
  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS) for 2-4 hours).

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification:

    • Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Adaptation for Boc-SPPS with Z-Dap(Alloc).DCHA

The described workflow can be adapted for Boc-SPPS using Z-Dap(Alloc).DCHA.

  • Peptide Elongation: Boc-protected amino acids are used, and the temporary Boc group is removed with TFA at each step.[16][17] Z-Dap(Alloc).DCHA would typically be coupled as one of the amino acids in the sequence.

  • Alloc Deprotection: The palladium-catalyzed deprotection of the Alloc group (Protocol 2) is fully compatible with the Boc/Bzl protection strategy.

  • Cyclization: On-resin cyclization (Protocol 3) proceeds as described.

  • Final Cleavage: A strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), is required for the final cleavage from the resin and removal of the Z and other benzyl-based side-chain protecting groups.[5]

Conclusion: A Versatile Tool for Advanced Peptide Design

Z-Dap(Alloc).DCHA and its Fmoc-protected counterpart are powerful tools for the synthesis of constrained peptides. The orthogonal nature of the Alloc protecting group allows for selective deprotection and on-resin cyclization, enabling the creation of complex peptide architectures with improved therapeutic properties. By understanding the underlying chemical principles and following robust experimental protocols, researchers can leverage these building blocks to accelerate the development of novel peptide-based drugs. The ability to perform the cyclization on the solid support simplifies purification and is amenable to automation, making this a valuable strategy in modern drug discovery.[1][2]

References

  • Cas 81306-94-7, BOC-D-DAP(Z)-OH DCHA | lookchem. (n.d.). Retrieved from [Link]

  • DICYCLOHEXYLAMINE (DCHA) - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Boc-Dap(Z)-OH.DCHA | C28H45N3O6 | CID 2755949 - PubChem. (n.d.). Retrieved from [Link]

  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv. (2025). Retrieved from [Link]

  • Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis - PubMed. (n.d.). Retrieved from [Link]

  • Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC - NIH. (2020). Retrieved from [Link]

  • Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. (n.d.). Retrieved from [Link]

  • Dicyclohexylamine | C12H23N - PubChem. (n.d.). Retrieved from [Link]

  • Modeling of peptides containing D-amino acids: Implications on cyclization - ResearchGate. (n.d.). Retrieved from [Link]

  • Modeling of peptides containing D-amino acids: Implications on cyclization. (n.d.). Retrieved from [Link]

  • On-resin peptide cyclization - Google Patents. (n.d.).
  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - NIH. (2022). Retrieved from [Link]

  • Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. (n.d.). Retrieved from [Link]

  • Solid phase synthesis of a cyclic peptide using fmoc chemistry. (1991). Retrieved from [Link]

  • In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed. (n.d.). Retrieved from [Link]

  • Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PubMed Central. (n.d.). Retrieved from [Link]

  • On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation - RSC Publishing. (n.d.). Retrieved from [Link]

  • Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases | Journal of the American Chemical Society. (2024). Retrieved from [Link]

  • Boc / Bzl Solid Phase Synthesis - Sunresin. (n.d.). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Peptide Fragment Condensation Using Z-D-Dap(Alloc)-DCHA

Introduction: Navigating Complex Peptide Synthesis through Strategic Fragment Condensation The synthesis of long or complex peptides via a linear, stepwise solid-phase peptide synthesis (SPPS) approach can be fraught wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Complex Peptide Synthesis through Strategic Fragment Condensation

The synthesis of long or complex peptides via a linear, stepwise solid-phase peptide synthesis (SPPS) approach can be fraught with challenges, including decreased coupling efficiency and the accumulation of deletion sequences.[1] Fragment condensation, the coupling of pre-synthesized, protected peptide segments, offers a powerful alternative to circumvent these issues.[2][3] This strategy not only facilitates the synthesis of large peptides but also improves the purity of the final product by allowing for the purification of intermediate fragments. The success of this approach is critically dependent on the use of amino acid derivatives that allow for orthogonal protection schemes, enabling the selective deprotection and coupling of peptide fragments.

This guide provides an in-depth technical overview of the application of N-α-benzyloxycarbonyl-N-β-allyloxycarbonyl-D-2,3-diaminopropionic acid dicyclohexylammonium salt (Z-D-Dap(Alloc)-DCHA) in peptide fragment condensation. The unique architecture of this building block, featuring a Z-group on the α-amine and an Alloc group on the β-amine, provides a versatile tool for chemists to orchestrate complex peptide synthesis strategies.[4][5]

The Strategic Advantage of Z-D-Dap(Alloc)-DCHA in Peptide Synthesis

The utility of Z-D-Dap(Alloc)-DCHA lies in its orthogonal protecting groups. The benzyloxycarbonyl (Z) group is readily removed by hydrogenolysis, while the allyloxycarbonyl (Alloc) group is selectively cleaved using palladium catalysis.[6] This orthogonality is fundamental to its application, providing precise control over which amino group is revealed for subsequent coupling reactions.

Incorporating D-diaminopropionic acid (Dap) can also alter a peptide's conformational properties, charge, and hydrophobicity, potentially leading to analogs with improved therapeutic characteristics.[7] The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the amino acid derivative.[8]

Chemical Properties of Z-D-Dap(Alloc)-DCHA
PropertyValueSource
CAS Number 1423018-03-4[9]
Molecular Formula C27H41N3O6[9]
Molecular Weight 503.63 g/mol [9]
Appearance White to off-white solidInferred from similar compounds
Storage Store at room temperature[10]

Experimental Workflows and Protocols

Preparation of Z-D-Dap(Alloc)-OH from its DCHA Salt

Prior to its use in peptide coupling, the free acid form of Z-D-Dap(Alloc)-OH must be generated from its DCHA salt. This is a standard procedure for amino acid derivatives supplied as DCHA salts to improve their shelf life and handling characteristics.

Protocol:

  • Suspend Z-D-Dap(Alloc)-DCHA in ethyl acetate.

  • Add a 10% aqueous solution of citric acid and stir vigorously.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain Z-D-Dap(Alloc)-OH as a solid.

Peptide Fragment Condensation Workflow

The following workflow outlines the key steps for coupling a peptide fragment to the N-terminus of a resin-bound peptide, followed by the selective deprotection of the Alloc group on the Z-D-Dap(Alloc) residue to allow for further chain elongation or modification.

G cluster_0 Resin-Bound Peptide Preparation cluster_1 Fragment Coupling cluster_2 Selective Deprotection & Further Synthesis cluster_3 Final Cleavage A Start with Resin-Bound Peptide Fragment 1 B Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B D Activation with Coupling Reagents (e.g., HBTU/DIPEA) B->D Add to deprotected resin C Couple Z-D-Dap(Alloc)-OH and Peptide Fragment 2 C->D E Wash Resin D->E F Selective Alloc Group Removal (Pd(PPh3)4 / PhSiH3 in DCM) E->F G Wash Resin F->G H Couple Next Amino Acid or Fragment G->H I Cleavage from Resin and Global Deprotection (e.g., TFA cocktail) H->I J Purification (e.g., RP-HPLC) I->J

Caption: Workflow for Peptide Fragment Condensation and Selective Deprotection.

Detailed Protocol for Peptide Fragment Condensation

This protocol details the coupling of a C-terminal protected peptide fragment (Fragment 2) and Z-D-Dap(Alloc)-OH to a resin-bound peptide fragment with a free N-terminal amine (Fragment 1).

Materials:

  • Resin-bound peptide fragment 1 (with N-terminal Fmoc group removed)

  • Z-D-Dap(Alloc)-OH (prepared as described above)

  • C-terminal protected peptide fragment 2

  • Coupling reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or an alternative such as PyBOP.[11][12]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Washing solutions: 0.5% DIPEA in DMF

Protocol:

  • Resin Preparation: Swell the resin-bound peptide fragment 1 in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 20 minutes to ensure complete removal of the N-terminal Fmoc group.[13] Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Coupling Cocktail Preparation: In a separate vial, dissolve Z-D-Dap(Alloc)-OH (1.5 eq.), the C-terminal protected peptide fragment 2 (1.5 eq.), and HBTU (1.45 eq.) in DMF. Add DIPEA (3 eq.) and pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction mixture and wash the resin extensively with DMF (5x), DCM (5x), and a final wash with DMF.

Selective Deprotection of the Alloc Group

The Alloc group can be selectively removed to expose the β-amino group of the Dap residue for further modification, such as cyclization or branching.[7][14]

Materials:

  • Peptide-resin containing the Z-D-Dap(Alloc) residue

  • Anhydrous Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Inert gas (Argon or Nitrogen)

Protocol:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere.[7]

  • Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the Alloc group) in anhydrous DCM. To this solution, add PhSiH₃ (10-20 equivalents).[7][15]

  • Deprotection Reaction: Add the deprotection cocktail to the resin and shake the mixture at room temperature for 1-3 hours.[7]

  • Reaction Monitoring: Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Once deprotection is complete, drain the reaction mixture and wash the resin extensively with DCM (5x), DMF (5x), and a solution of 0.5% DIPEA in DMF (to scavenge any remaining catalyst), followed by final washes with DMF and DCM.[7]

Z-Group Deprotection and Final Cleavage

The Z-group is typically removed during the final cleavage from the resin, although it can be removed on-resin by hydrogenolysis if required for a specific synthetic strategy.

G cluster_0 On-Resin Deprotection cluster_1 Global Deprotection A Peptide-Resin with Z-D-Dap(Alloc) B Alloc Deprotection [Pd(PPh3)4 / PhSiH3] A->B Selective C Z-Group Deprotection (Hydrogenolysis) A->C Orthogonal D Final Peptide-Resin E Cleavage from Resin and Simultaneous Z-Group Removal (e.g., HF or TFMSA) D->E F Purified Peptide E->F

Caption: Orthogonal Deprotection Strategy for Z and Alloc Groups.

Protocol for Final Cleavage:

The final cleavage and deprotection strategy will depend on the resin and other side-chain protecting groups used. For many standard resins, a strong acid cocktail is employed.

  • Resin Drying: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and phenol) for 2-4 hours at room temperature.[16]

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling step may be necessary. Ensure that the reagents are of high quality and the solvents are anhydrous.

  • Racemization: While urethane-protected amino acids like Z-D-Dap(Alloc)-OH generally maintain their optical purity upon activation, the choice of coupling reagents and reaction conditions is crucial to minimize racemization, especially during fragment condensation.[11]

  • Alloc Deprotection Issues: The palladium catalyst is sensitive to air and moisture. Ensure that the reaction is carried out under an inert atmosphere with anhydrous solvents. Incomplete removal can be addressed by repeating the deprotection step.

Safety and Handling

  • Always handle reagents in a well-ventilated fume hood.[17]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18]

  • Consult the Safety Data Sheet (SDS) for each reagent before use. Z-D-Dap(Alloc)-DCHA and related compounds may cause skin and eye irritation.[19]

Conclusion

Z-D-Dap(Alloc)-DCHA is a highly valuable and versatile building block for advanced peptide synthesis, particularly in the context of fragment condensation. Its orthogonal protection scheme allows for the strategic and selective elaboration of peptide chains, enabling the synthesis of complex targets that would be difficult to access through conventional linear SPPS. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively leverage the unique properties of Z-D-Dap(Alloc)-DCHA to advance their research in drug discovery and development.

References

  • The Versatile Role of Fmoc-D-Dap(Alloc)-OH in Chemical Research and Synthesis. (n.d.).
  • Cas 81306-94-7,BOC-D-DAP(Z)-OH DCHA. (n.d.). LookChem.
  • OH and Fmoc-Dap(Boc)-OH in Drug Discovery: Application Notes and Protocols. (2025). BenchChem.
  • Alloc Protecting Group Removal Protocol. (n.d.). PPMC.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Fmoc-D-Dap(Alloc)-OH: A Key Building Block in Chemical Synthesis. (2026).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020).
  • Peptide Synthesis via Fragment Condensation. (n.d.).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
  • 1423018-03-4|Z-D-Dap(Alloc).DCHA. (n.d.). BLD Pharm.
  • Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks?. (2016).
  • An alternative solid phase peptide fragment condensation protocol with improved efficiency. (n.d.).
  • Fmoc-Dap(Alloc)-OH. (n.d.). PubChem.
  • Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. (n.d.).
  • DAP US/GHS MSDS Project. (2022). DAP.
  • DICYCLOHEXYLAMINE (DCHA). (n.d.).
  • Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. (n.d.). 5z.com.
  • Buy ALLOC-L-PHE-OH DCHA from HANGZHOU LEAP CHEM CO., LTD.. (n.d.). ECHEMI.
  • Dicyclohexylamine. (n.d.). ChemicalBook.

Sources

Application

Application Note: High-Fidelity Coupling of Z-Dap(Alloc)-OH.DCHA

Abstract This guide details the protocol for the preparation and coupling of -Benzyloxycarbonyl- -Allyloxycarbonyl-L-2,3-diaminopropionic acid dicyclohexylamine salt (Z-Dap(Alloc)-OH.DCHA). While the DCHA salt form provi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the preparation and coupling of


-Benzyloxycarbonyl-

-Allyloxycarbonyl-L-2,3-diaminopropionic acid dicyclohexylamine salt
(Z-Dap(Alloc)-OH.DCHA). While the DCHA salt form provides superior shelf-stability and crystallinity for this sensitive non-proteinogenic amino acid, the dicyclohexylamine counterion is a secondary amine that competes as a nucleophile during carboxyl activation. Consequently, desalting (conversion to free acid) is a mandatory precursor step to ensure high yield and purity in downstream peptide bond formation.

Introduction & Mechanistic Rationale

Z-Dap(Alloc)-OH is a critical building block for synthesizing branched peptides, antibody-drug conjugates (ADCs), and peptidomimetics. The orthogonal protection scheme (Z group acid/catalytic removal; Alloc group Pd(0) removal) allows for precise side-chain functionalization.

However, commercial vendors supply this building block as a Dicyclohexylamine (DCHA) salt .

  • The Problem: Direct activation of the DCHA salt using uronium/phosphonium reagents (e.g., HATU, PyBOP) or carbodiimides (EDC, DIC) carries a high risk. The DCHA counterion can react with the activated ester to form a truncated Dicyclohexylamide byproduct , irreversibly consuming the expensive amino acid.

  • The Solution: A biphasic acid extraction prior to coupling removes the DCHA, isolating the reactive free acid (Z-Dap(Alloc)-OH) for clean coupling.

Materials & Equipment

Reagent/SolventGrade/SpecificationRole
Z-Dap(Alloc)-OH.DCHA >98% PurityStarting Material
Ethyl Acetate (EtOAc) ACS ReagentOrganic Phase Solvent
Potassium Bisulfate (KHSO₄) 1.0 M Aqueous Soln.Acidic Wash Buffer (pH ~2)
Brine (NaCl) SaturatedDrying/Phase Separation Aid
Magnesium Sulfate (MgSO₄) AnhydrousDesiccant
Coupling Reagents HATU / DIEA or EDC / HOBtActivators
DMF / DCM Anhydrous, Amine-freeReaction Solvents

Protocol Phase I: Conversion to Free Acid (Desalting)

Objective: Remove the DCHA counterion to prevent side-reactions. Time: 45–60 Minutes.

Step-by-Step Methodology
  • Dissolution:

    • Calculate the required amount of Z-Dap(Alloc)-OH.DCHA.

    • Suspend the salt in Ethyl Acetate (EtOAc) (approx. 10–15 mL per gram of salt).

    • Note: The salt may not dissolve completely until the acid wash begins.

  • Acid Extraction (The Critical Step):

    • Transfer the suspension to a separatory funnel.[1][2][3]

    • Add 1.0 M KHSO₄ (approx. 1.2 molar equivalents relative to DCHA).

    • Shake vigorously for 2–3 minutes. The mixture should clarify as the DCHA is protonated (becoming water-soluble DCHA·H⁺) and moves to the aqueous phase, while the lipophilic Z-Dap(Alloc)-OH free acid migrates to the EtOAc layer.

  • Phase Separation & Washing:

    • Drain the aqueous (bottom) layer and discard.

    • Repeat the KHSO₄ wash 2 more times to ensure complete removal of amine.

    • Wash the organic layer once with Water and once with Saturated Brine to remove excess acid.

  • Drying & Isolation:

    • Collect the organic layer in an Erlenmeyer flask.

    • Add anhydrous MgSO₄ and swirl until the drying agent flows freely.

    • Filter off the solid MgSO₄.

    • Concentrate the filtrate via rotary evaporation (

      
      C) to yield the Free Acid  as a viscous oil or foam.
      
    • Validation: Perform a TLC (CHCl₃/MeOH/AcOH 90:8:2). The Free Acid will migrate differently than the DCHA salt, and the DCHA spot (visualized by iodine or ninhydrin) should be absent.

Workflow Visualization

DesaltingProcess Start Start: Z-Dap(Alloc).DCHA Salt Dissolve Suspend in EtOAc Start->Dissolve Wash1 Wash 3x with 1M KHSO4 (Protonates DCHA) Dissolve->Wash1 PhaseSep Phase Separation Wash1->PhaseSep AqPhase Aqueous Phase (Contains DCHA-H+) PhaseSep->AqPhase Discard OrgPhase Organic Phase (Contains Free Acid) PhaseSep->OrgPhase Keep Dry Dry (MgSO4) & Evaporate OrgPhase->Dry End End: Z-Dap(Alloc)-OH (Ready for Coupling) Dry->End

Figure 1: Biphasic extraction workflow for isolating the reactive Z-Dap(Alloc)-OH free acid.

Protocol Phase II: Coupling Reaction

Objective: Form the amide bond with the target amine (Resin-bound or Solution-phase). Recommended Reagents: HATU/DIEA is preferred for sterically hindered secondary amines; EDC/HOBt is sufficient for primary amines.

Standard Operating Procedure (Solution Phase Example)
  • Preparation:

    • Dissolve the freshly prepared Z-Dap(Alloc)-OH Free Acid (1.0 equiv) in anhydrous DMF or DCM.

    • Concentration: Aim for 0.1 M – 0.2 M.

  • Activation:

    • Method A (HATU - High Efficiency): Add HATU (1.0 – 1.1 equiv) and DIEA (2.0 – 3.0 equiv). Stir for 1–2 minutes to form the activated ester (OAt ester).

      • Caution: Do not let the activated ester sit for >10 mins before adding the amine to avoid racemization.

    • Method B (EDC/HOBt - Standard): Add HOBt (1.1 equiv) and EDC·HCl (1.1 equiv). Stir for 10–15 mins at

      
      C.
      
  • Coupling:

    • Add the Amine Component (0.9 – 1.0 equiv).

    • Allow the reaction to warm to room temperature and stir for 2–18 hours.

    • Monitoring: Check reaction progress via HPLC or TLC.

  • Work-up:

    • Dilute with EtOAc.[1]

    • Wash sequentially with 5% NaHCO₃ (removes unreacted acid/HOBt), 1M KHSO₄ (removes unreacted amine), and Brine.

    • Dry and concentrate.[4][5][6]

Chemical Logic & Pathway

CouplingMechanism FreeAcid Z-Dap(Alloc)-OH (Free Acid) ActiveEster Activated Ester (Reactive Intermediate) FreeAcid->ActiveEster + Base Activator Activator (HATU or EDC) Activator->ActiveEster Product Coupled Product (Amide Bond) ActiveEster->Product + Target Amine SideRxn Side Reaction: DCHA Amide ActiveEster->SideRxn If DCHA present Amine Target Amine (R-NH2) Amine->Product

Figure 2: Coupling pathway highlighting the necessity of DCHA removal to prevent competitive side reactions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Extra Spot on TLC Incomplete DCHA removal.Repeat the acid wash step (Phase I). Ensure pH of aqueous layer is < 3.[6]
Racemization Over-activation or excessive base.Use HOBt or Oxyma Pure as additives.[7] Reduce pre-activation time. Keep temperature at

C during activation.
Poor Solubility Z-Dap(Alloc) is hydrophobic.Use DMF/DCM mixtures.[3][5] If using EtOAc for extraction, ensure volume is sufficient (15 mL/g).
Gelation Peptide aggregation.Add chaotropic salts (LiCl) or use pseudoproline dipeptides if the chain is long.

References

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Application Note. Link

  • Aapptec. (n.d.). Standard Coupling Procedures: Converting CHA and DCHA Salts to Free Acids.[5] Technical Support. Link

  • Merck (Novabiochem). (n.d.). Method 1: Conversion of a CHA/DCHA salt to the free acid. Technical Bulletin. Link

  • BenchChem. (2025).[1] Purification strategies for Mal-Dap(Boc) DCHA-peptide conjugates. Technical Guide. Link

Sources

Method

Application Note: A Strategic Guide to the HPLC Purification of Peptides Containing Diaminopropionic Acid

Abstract & Introduction The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the design of molecules with enhanced stability, novel functionalities, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the design of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles. Diaminopropionic acid (Dap), a non-proteinogenic amino acid featuring a side-chain primary amine, is a valuable building block for creating constrained, branched, or functionalized peptides.[1][2] However, the very feature that makes Dap synthetically useful—its additional basic amino group—introduces significant challenges for purification, particularly by the gold-standard method of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4]

This application note provides a comprehensive, in-depth guide to developing and optimizing RP-HPLC methods for the purification of peptides containing Dap. Moving beyond generic protocols, we will explore the fundamental principles governing the chromatographic behavior of these basic peptides and provide detailed, field-proven protocols. The focus is on explaining the causality behind experimental choices, empowering the researcher to rationally design purification strategies, troubleshoot common issues, and achieve high-purity Dap-containing peptides.

The Core Challenge: Understanding the Physicochemical Impact of Dap

The primary difficulty in purifying Dap-containing peptides by RP-HPLC stems from the additional positive charge conferred by the side-chain amine. This charge significantly alters the peptide's interaction with the stationary and mobile phases.

2.1. The Role of pKa and Mobile Phase pH

The ionization state of the Dap side-chain amine is governed by its pKa value and the pH of the mobile phase. The pKa of the α-amino group of free Dap is approximately 6.7, while the side-chain (β-amino) pKa is around 8.3-9.6, though these values are modulated when Dap is incorporated into a peptide chain.[5][6][7][8]

In standard RP-HPLC conditions, which typically employ an acidic mobile phase (e.g., pH ~2 with 0.1% Trifluoroacetic Acid - TFA), both the N-terminal amine and the Dap side-chain amine will be protonated (–NH₃⁺). This results in:

  • Increased Hydrophilicity: The peptide becomes more polar, leading to weaker retention on hydrophobic stationary phases (like C18) and early elution, often near the solvent front with other polar impurities.[4]

  • Secondary Ionic Interactions: The positively charged side chain can interact with residual, negatively charged silanol groups (–Si-O⁻) on the surface of silica-based columns. This interaction is detrimental, causing significant peak tailing, poor resolution, and reduced recovery.[9]

G cluster_0 Low pH (e.g., ~2 with 0.1% TFA) cluster_1 Neutral pH (e.g., ~7) cluster_2 High pH (e.g., ~10) node_low_ph node_low_ph node_neutral_ph node_neutral_ph node_low_ph->node_neutral_ph Increase pH node_high_ph node_high_ph node_neutral_ph->node_high_ph Increase pH

Caption: Ionization state of a Dap residue at different mobile phase pH values.

Strategic HPLC Method Development

A systematic approach is required to overcome the challenges posed by Dap residues. The key is to control and manipulate the interactions between the peptide, stationary phase, and mobile phase.

3.1. The Central Role of Ion-Pairing Reagents

Ion-pairing agents are essential additives in the mobile phase for peptide purification.[10] For basic peptides like those containing Dap, they serve two primary functions:

  • Masking Silanol Interactions: Anionic ion-pairing reagents (e.g., TFA's CF₃COO⁻) form a dynamic coating on the stationary phase and pair with the protonated amines of the peptide. This neutralizes the charge, minimizes interactions with silanols, and dramatically improves peak shape.[9][10]

  • Modulating Retention: The hydrophobicity of the ion-pairing agent itself contributes to the retention of the peptide. More hydrophobic agents can increase retention times.[11]

Table 1: Comparison of Common Ion-Pairing Reagents

Ion-Pairing AgentTypical Conc.VolatilityKey Characteristics & Use Cases
Trifluoroacetic Acid (TFA) 0.05 - 0.1%HighWorkhorse Standard. Excellent ion-pairing for good peak shape.[4] Can cause ion suppression in mass spectrometry (MS).
Formic Acid (FA) 0.1%HighMS-Friendly. Weaker ion-pairing than TFA, may result in broader peaks but significantly better MS sensitivity.
Heptafluorobutyric Acid (HFBA) 0.05 - 0.1%MediumStrong Ion-Pairing. Increases retention of very polar or multi-charged peptides that elute too early with TFA. Can be difficult to remove from the final product and LC-MS system.[11]

The choice of ion-pairing agent can fundamentally alter the selectivity of the separation, providing a powerful tool for resolving the target peptide from closely eluting impurities.[12]

3.2. Column Chemistry: Beyond Standard C18

While traditional C18 columns are the starting point, their performance with highly basic peptides can be limited.[4][9]

  • High-Purity Silica: Modern columns are packed with high-purity silica, which has a lower concentration of metal impurities and accessible silanols, leading to better peak shapes even at lower TFA concentrations.[9]

  • Polar-Embedded & Polar-Endcapped Phases: These stationary phases incorporate polar groups (e.g., amides, carbamates) near the silica surface or at the end of the alkyl chains. This modification helps to shield the peptide from residual silanols and can provide alternative selectivity for polar compounds.[13]

  • Wide-Pore Columns (300 Å): For peptides, especially those larger than 20-30 amino acids, wide-pore columns are mandatory to allow unrestricted access to the stationary phase surface.[9]

  • pH-Stable Columns: For methods requiring pH outside the typical silica range (pH 2-8), columns based on hybrid particles or polymers offer extended stability, allowing for separations at high pH where the Dap side chain is neutral.[14][15]

3.3. Orthogonal Purification Strategies

If RP-HPLC alone is insufficient to achieve the desired purity, an orthogonal technique that separates based on a different principle should be employed. For Dap-containing peptides, Ion-Exchange Chromatography (IEX) is an excellent choice, as it separates molecules based on their net charge.[14][16] A cation-exchange (CEX) column can be used to bind the positively charged Dap-peptide, which is then eluted with a salt or pH gradient.

Experimental Protocols: A Self-Validating System

The following protocols provide a logical workflow, from initial screening to final purification, designed to be systematically adapted.

4.1. Workflow Overview

G node_crude Crude Peptide (Post-SPPS & Cleavage) node_screen Protocol 1: Analytical Screening node_crude->node_screen node_eval1 Evaluate: - Retention Time - Peak Shape - Purity Profile node_screen->node_eval1 node_optimize Protocol 2: Method Optimization (Adjust TFA, Gradient, etc.) node_eval1->node_optimize No node_eval2 Purity Acceptable? node_prep Protocol 3: Preparative Purification node_eval1->node_prep Yes node_optimize->node_screen Re-screen node_fractions Fraction Analysis (Analytical HPLC/LC-MS) node_prep->node_fractions node_pool Pool Pure Fractions node_fractions->node_pool node_final Lyophilization & Final Purity QC node_pool->node_final

Caption: A systematic workflow for the purification of Dap-containing peptides.

4.2. Protocol 1: Initial Analytical Screening

Objective: To quickly assess the crude peptide mixture and determine the approximate elution conditions.

  • Sample Preparation: Dissolve the crude lyophilized peptide in Mobile Phase A (or a minimal amount of DMSO/DMF followed by dilution in A) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.

  • HPLC System & Column:

    • Column: C18, 300 Å, 3.5-5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (ACN).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Column Temperature: 30-40 °C (elevated temperature can improve peak shape for hydrophobic peptides).[15]

    • Gradient: A broad "scouting" gradient is used to ensure the peptide elutes.[17]

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (2%/min slope)

      • 35-40 min: 65% to 95% B (Wash)

      • 40-45 min: 95% B (Wash)

      • 45-50 min: 95% to 5% B (Re-equilibration)

  • Analysis: Identify the main peak corresponding to the target peptide (ideally confirmed by mass spectrometry). Note its retention time and critically evaluate the peak shape. If significant tailing is observed, proceed to Protocol 2.

4.3. Protocol 2: Method Optimization for Peak Shape and Resolution

Objective: To improve the separation based on the results from the initial screen. This is an iterative process.

  • If Peak Tailing is Severe: This indicates strong secondary interactions.

    • Strategy: Ensure TFA concentration is at a full 0.1%. If tailing persists, consider switching the ion-pairing agent to 0.1% HFBA for stronger ion-pairing. Re-run the scouting gradient.

  • If Resolution is Poor: The main peak is not well-separated from impurities.

    • Strategy: Modify the gradient to be shallower around the elution point of the target peptide. Based on the scouting run, calculate the %B at which the peptide elutes. Design a new, focused gradient. For example, if the peptide elutes at 30% B (at 17.5 min in the scouting run):

      • New Gradient:

        • 0-5 min: 20% B (Isocratic hold, 10% below elution)

        • 5-35 min: 20% to 40% B (0.67%/min slope)

        • Followed by wash and re-equilibration steps.

  • If Retention is Too Low: The peptide elutes near the void volume.

    • Strategy: Switch to a stronger, more hydrophobic ion-pairing agent like HFBA to increase retention.[11][12]

4.4. Protocol 3: Preparative HPLC Purification

Objective: To scale up the optimized analytical method to isolate the pure peptide.

  • Column & Flow Rate Scaling: Select a preparative column with the same stationary phase as the optimized analytical method. Scale the flow rate linearly based on the column cross-sectional area.

    • Formula: Prep Flow Rate = Analytical Flow Rate × (Prep Column Radius² / Analytical Column Radius²)

    • Example: For a 21.2 mm ID prep column from a 4.6 mm ID analytical column: Prep Flow Rate = 1.0 mL/min × (10.6² / 2.3²) ≈ 21 mL/min.

  • Gradient Adjustment: The gradient duration must be adjusted to maintain the same separation. The gradient slope (%B/column volume) should be kept constant. A simple starting point is to keep the gradient time the same as the analytical run.

  • Sample Loading: Dissolve the crude peptide in the minimum amount of a strong solvent (e.g., DMF, DMSO) and then dilute with Mobile Phase A. The final concentration can be high (10-50 mg/mL), but ensure the peptide remains soluble. Load an amount that does not exceed the column's capacity (typically 0.5-1% of the stationary phase mass).

  • Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the main peak rises and ending after it returns to baseline.

  • Analysis and Pooling: Analyze each fraction using the optimized analytical method (Protocol 2). Pool only the fractions that meet the required purity specification (e.g., >95%).

  • Final Steps: Lyophilize the pooled fractions to obtain the pure peptide as a fluffy white powder. Perform final QC analysis (HPLC, MS) to confirm purity and identity.

References

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC of Peptides and Proteins: Basic Theory and Methodology. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021). Peptide purification using HPLC?. Retrieved from [Link]

  • Quora. (n.d.). What are the common challenges faced in peptide purification using chromatography?. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. In Peptide Analysis Protocols (pp. 21-53). Humana Press. Retrieved from [Link]

  • Anwer, M. K., et al. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Today. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

  • Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Retrieved from [Link]

  • Sarrut, M., et al. (2015). Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns. Journal of Chromatography B, 988, 113-122. Retrieved from [Link]

  • Fields, G. B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]

  • ResearchGate. (n.d.). Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns. Retrieved from [Link]

  • Sereda, T. J., et al. (1994). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 676(2), 139-153. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 2,3-Diaminopropionic acid (FDB022790). Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Agilent Technologies. (2025). An Introduction to Ion-Paired Reverse-Phase Oligonucleotide Separations: From Analysis to Purification. Retrieved from [Link]

  • Waters Corporation. (n.d.). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Diaminopropionic acid. Retrieved from [Link]

  • Glover, D. J., et al. (2007). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Journal of Controlled Release, 123(1), 30-40. Retrieved from [Link]

  • ChemBK. (2024). Diaminopropionic acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions during palladium-catalyzed Alloc removal

Topic: Common Side Reactions & Troubleshooting in Palladium-Catalyzed Alloc Removal Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists.[1] Introduction: The Orthogonality Paradox The Allyloxyca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Side Reactions & Troubleshooting in Palladium-Catalyzed Alloc Removal Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists.[1]

Introduction: The Orthogonality Paradox

The Allyloxycarbonyl (Alloc) group is a cornerstone of orthogonal protection strategies, particularly in peptide synthesis and complex small-molecule architecture. It allows for the selective deprotection of amines in the presence of acid-labile (Boc) and base-labile (Fmoc) groups.[1]

However, the very mechanism that grants this utility—


-allyl palladium chemistry—is susceptible to a specific set of failures.[1] Unlike acid/base hydrolysis, this is a catalytic cycle dependent on kinetics.[1] If the catalytic turnover is slower than the competing nucleophilic attacks, the reaction fails or, worse, alkylates your product.[1]

This guide addresses the causality of these failures and provides self-validating rescue protocols.

Visualizing the Failure Mode: The Tsuji-Trost Cycle

The diagram below illustrates the critical branching point. The success of your deprotection depends entirely on the Green Path (Scavenger Attack) kinetically outcompeting the Red Path (Product Self-Allylation).[1]

AllocRemoval Substrate Alloc-Protected Substrate PiAllyl π-Allyl Pd(II) Complex Substrate->PiAllyl Oxidative Addition (-CO2) Pd0 Pd(0) Catalyst (Active Species) Pd0->PiAllyl Amine Free Amine (Target Product) PiAllyl->Amine Decarboxylation AllylScavenger Allylated Scavenger (Inert Byproduct) PiAllyl->AllylScavenger Reductive Elimination (Fast) NAllylImpurity N-Allyl Impurity (Mass +40) PiAllyl->NAllylImpurity Amine->NAllylImpurity Nucleophilic Attack (Slow Scavenging) Scavenger Scavenger (Nucleophile) Scavenger->PiAllyl AllylScavenger->Pd0 Regenerates Catalyst

Caption: The Kinetic Branching Point. If the Scavenger is insufficient or the Catalyst dies, the liberated Amine attacks the


-Allyl complex, permanently alkylating the product.[1]
Module 1: The N-Allylation Nightmare (Mass +40)

Symptom: LC-MS shows a major peak with Mass M+40. The desired product (M) is minor or absent. Diagnosis: Back-Alkylation .[1] The liberated amine acted as a nucleophile and attacked the


-allyl palladium complex because the external scavenger was kinetically incompetent.
Technical Deep Dive

In the absence of a potent scavenger, the


-allyl Pd complex is an electrophile looking for a partner.[1] Your newly deprotected amine is a nucleophile.[1] This is a classic Tsuji-Trost allylation. To prevent this, you must provide a "sacrificial" nucleophile (scavenger) that is significantly more reactive toward the Pd-allyl species than your amine is.[1]
Troubleshooting Q&A

Q: I used Morpholine as a scavenger, but I still see N-allylation. Why? A: Morpholine is a secondary amine.[1] While it is a nucleophile, it is often not nucleophilic enough to outcompete a primary amine product, especially if the product is sterically unhindered.[1]

  • Corrective Action: Switch to a Hydride Donor (Phenylsilane) or a Soft Carbon Nucleophile (NDMBA).[1] These react via a different mechanism or have much higher kinetic affinity for the Pd(II) center.[1]

Q: Can I just add acid to protonate the amine and stop it from reacting? A: No. While protonation would render the amine non-nucleophilic, the Alloc cleavage mechanism generally requires neutral conditions for the carbamate to decarboxylate efficiently.[1] Furthermore, acidic conditions can destabilize the Pd(0) catalyst (oxidation/precipitation).[1]

Protocol: The "High-Fidelity" Scavenging System
  • Reagent: Phenylsilane (

    
    ) or N,N'-Dimethylbarbituric acid (NDMBA).[1]
    
  • Stoichiometry: 10–20 equivalents relative to substrate.[1]

  • Mechanism:

    
     acts as a hydride source, reducing the allyl group to propene (gas) and generating a silyl byproduct.[1] This is irreversible and highly efficient.
    
Module 2: Catalyst Death & Incomplete Conversion

Symptom: Reaction stalls at 50% conversion. Adding more catalyst doesn't help immediately.[1] Solution turns black or bright orange.[1] Diagnosis: Oxidative Poisoning .[1] Pd(


)

is notoriously air-sensitive.[1] If the solution turns black (colloidal Pd) or bright orange (phosphine oxide formation), the catalytic cycle is broken.[1]
Technical Deep Dive

Alloc removal is catalytic.[2][3][4][5][6] If oxygen enters the system, Pd(0) oxidizes to Pd(II) without coordinating the allyl group, or the phosphine ligands oxidize (


), causing the metal to precipitate.[1]
Troubleshooting Q&A

Q: I don't have a glovebox. How can I ensure the catalyst survives? A: You do not need a glovebox, but you need strict sparging .[1]

  • Technique: Bubble Argon/Nitrogen directly through the solvent for 15 minutes before adding the catalyst.[1]

  • Alternative: Use Pd(OAc)

    
     + 
    
    
    
    generated in situ.[1] This precursor is air-stable.[1] When mixed with excess phosphine and the scavenger (which often acts as a reducing agent), it generates active Pd(0) in the pot.[1]

Q: My substrate contains sulfur (Cysteine/Methionine). Is this poisoning the catalyst? A: Yes.[1] Sulfur is a catalyst poison.[1]

  • Corrective Action: Increase catalyst loading to 0.5 eq. Use a stronger ligand system (e.g., dppf) or switch to a "rapid" protocol (Microwave irradiation, 40°C, 5 mins) to drive the reaction before the catalyst is sequestered.[1]

Module 3: Scavenger Selection Matrix

Not all scavengers are equal.[1][3][6] Select based on your substrate's sensitivity.[1]

ScavengerTypeEfficiencyBest For...Risk Factor
Phenylsilane (

)
Hydride DonorHigh Solid Phase, Sterically hindered amines.[1]Can reduce very sensitive alkenes/alkynes (rare).[1]
NDMBA Soft C-NuHigh Solution Phase, DNA/RNA, sensitive side chains.[1]Harder to wash out in solution phase (requires basic wash).[1]
Dimedone Soft C-NuMediumStandard peptides.[1]Can condense with aldehydes/ketones in the substrate.[1]
Morpholine AmineLowSimple, robust substrates only.[1]High risk of N-allylation (back-reaction).
Borane-Dimethylamine Hydride DonorHighSecondary amines.[1]Reacts with ketones/aldehydes.[1]
Module 4: Post-Reaction Hygiene (Pd Removal)

Symptom: Product is isolated with a grey tint or fails downstream coupling reactions (due to metal contamination).[1] Diagnosis: Residual Palladium-Phosphine complexes.[1][7]

The "DTC" Wash Protocol

Standard silica chromatography often fails to remove trace Pd.[1] Chelation is required.[1][5]

  • Reagent: Sodium Diethyldithiocarbamate (DTC) or Thiosalicylic Acid.[1]

  • Step: After the reaction, dilute with DCM/EtOAc.

  • Wash: Wash the organic layer 3x with a 0.1 M aqueous solution of DTC.[1]

    • Visual Cue: The aqueous layer will turn yellow/brown as it pulls the Pd out.[1]

  • Finish: Wash with water/brine to remove excess DTC.[1]

Standard Operating Procedure (SOP): Robust Alloc Removal

Objective: Removal of Alloc from a secondary amine on 0.1 mmol scale.

  • Preparation:

    • Dissolve Substrate (0.1 mmol) in dry DCM (2 mL).

    • CRITICAL: Sparge solvent with Argon for 5 minutes.[1]

    • Add Phenylsilane (25 µL, 0.2 mmol, 20 eq) OR NDMBA (31 mg, 0.2 mmol).

  • Catalysis:

    • Add Pd(

      
      )
      
      
      
      (11.5 mg, 0.01 mmol, 0.1 eq) in one portion.
    • Note: If using Pd(OAc)

      
      , add Pd(OAc)
      
      
      
      (0.05 eq) +
      
      
      (0.25 eq).[1]
  • Reaction:

    • Stir under Argon at Room Temp for 30 minutes.

    • Monitoring: Check LC-MS.[1][7] Look for disappearance of SM and appearance of Product.

    • If incomplete: Add fresh catalyst (0.05 eq) and stir for another 30 mins.

  • Workup (Solution Phase):

    • Dilute with EtOAc.[1]

    • Wash with 0.1M Sodium Diethyldithiocarbamate (3x).[1]

    • Wash with Brine (1x).[1]

    • Dry over

      
       and concentrate.
      
  • Workup (Solid Phase):

    • Wash resin with DCM (3x), DMF (3x), then 0.5% DTC in DMF (3x) to remove Pd (Resin turns from black back to original color).[1]

References
  • Gomez-Martinez, P., et al. (1999).[1] N,N'-Dimethylbarbituric acid as a scavenger for the palladium-catalyzed deprotection of Alloc groups.[1]Journal of the Chemical Society, Perkin Transactions 1 . Link

  • Thieriet, N., et al. (2000).[1] Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines.[1]Tetrahedron Letters . Link

  • Kates, S. A., et al. (1993).[1] Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides.[1][5]Analytical Biochemistry . Link[1][5]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][3][5][6][8][9]Chemical Reviews . Link[1]

  • Biotage Application Note. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection.[1][3][4]Biotage Knowledge Base .[1] Link

Sources

Optimization

Issues with Z-Dap(Alloc).DCHA solubility during peptide synthesis

Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and detailed protocols for researchers encountering solubility issues with Z-Dap(Alloc).DCHA. As Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and detailed protocols for researchers encountering solubility issues with Z-Dap(Alloc).DCHA. As Senior Application Scientists, we have designed this resource to explain the causal factors behind these challenges and to provide field-proven, self-validating solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Z-Dap(Alloc).DCHA not dissolving in standard solvents like DMF or NMP?

A: The insolubility of Z-Dap(Alloc).DCHA is a common issue that stems from a combination of factors. The primary reason is the presence of the dicyclohexylamine (DCHA) salt, which protects the C-terminal carboxylic acid. While this salt form enhances the shelf-life and stability of the amino acid powder, the DCHA moiety is bulky and hydrophobic. This can lead to poor solvation in polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are standard in Solid-Phase Peptide Synthesis (SPPS).[1] The intrinsic properties of the diaminopropionic acid (Dap) core and the Z (benzyloxycarbonyl) and Alloc (allyloxycarbonyl) protecting groups also contribute to the overall low polarity of the molecule, favoring aggregation over dissolution.

Q2: What is the purpose of the DCHA salt if it causes solubility problems?

A: The DCHA salt serves a critical function. It protects the carboxylic acid group, preventing it from reacting unintentionally, such as forming dimers or participating in side reactions during storage or the activation step of the coupling reaction. It also renders the amino acid derivative as a stable, crystalline solid, which is easier to handle, weigh, and store compared to the free acid, which may be an oil or an amorphous solid. The trade-off for this stability is often reduced solubility in the reaction solvent.

Q3: I see a fine white suspension after adding the amino acid to the solvent. Is it okay to proceed with the coupling reaction?

A: No, you should not proceed. A suspension indicates that the amino acid has not fully dissolved. Attempting to couple an undissolved amino acid will result in drastically reduced reaction efficiency, leading to incomplete coupling and a high percentage of deletion sequences in your final peptide product. The activation reagents (e.g., HBTU, HATU) can only react with molecules that are in solution.

Q4: Can I just add more solvent to dissolve the Z-Dap(Alloc).DCHA?

A: While increasing the solvent volume can sometimes help, it is often not the optimal solution. Excessive dilution of the reaction mixture can slow down the kinetics of the coupling reaction, potentially leading to incomplete coupling, especially for difficult sequences. A better approach is to address the root cause of the insolubility through chemical means, such as converting the DCHA salt to the more soluble free acid form in situ.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving solubility issues with Z-Dap(Alloc).DCHA.

Problem 1: Complete Insolubility or Gel-like Phase Formation

This is the most severe form of solubility failure, often occurring immediately upon adding the reagent to the solvent.

Root Cause Analysis:

The DCHA salt's low affinity for the solvent matrix, combined with strong intermolecular interactions between the protected amino acid molecules, leads to rapid aggregation. The bulky, nonpolar nature of the Z, Alloc, and DCHA groups creates a molecule that is poorly solvated by DMF or NMP.

Solutions:
  • In-Situ Neutralization to the Free Acid: The most reliable solution is to convert the DCHA salt to its free carboxylic acid form directly within the reaction vessel. The free acid is generally more soluble in polar aprotic solvents.

  • Solvent System Modification: For particularly stubborn cases, altering the solvent system can be effective. NMP is slightly less polar than DMF and can sometimes be more effective at solvating hydrophobic peptide chains and protected amino acids.[1] In extreme cases, solvent mixtures containing chaotropic agents or structure-disrupting solvents may be necessary.[2]

Workflow: Troubleshooting Solubility Issues

The following decision tree illustrates a logical workflow for addressing solubility problems during the amino acid dissolution step.

G start Start: Weigh Z-Dap(Alloc).DCHA add_solvent Add standard solvent (DMF/NMP) to a separate vessel start->add_solvent dissolved Is it fully dissolved within 5 mins with vortexing/sonication? add_solvent->dissolved proceed Proceed to Activation & Coupling (Protocol 1) dissolved->proceed Yes troubleshoot Initiate Troubleshooting dissolved->troubleshoot No yes_dissolved Yes no_dissolved No in_situ Perform In-Situ Neutralization (Protocol 2) troubleshoot->in_situ check_dissolved2 Is it dissolved after neutralization? in_situ->check_dissolved2 check_dissolved2->proceed Yes advanced Use Advanced Solubilization (Protocol 3) check_dissolved2->advanced No yes_dissolved2 Yes no_dissolved2 No

Caption: Decision tree for troubleshooting Z-Dap(Alloc).DCHA solubility.

Experimental Protocols

Protocol 1: Standard Solubilization and Coupling (Ideal Scenario)

This protocol should be used when Z-Dap(Alloc).DCHA dissolves without issue.

  • Preparation: Weigh the required amount of Z-Dap(Alloc).DCHA and the coupling reagent (e.g., HCTU, HATU) into a clean, dry vessel.

  • Dissolution: Add the appropriate volume of high-purity, amine-free DMF or NMP to achieve the target concentration (typically 0.2-0.5 M).

  • Agitation: Vortex or sonicate the mixture for 2-5 minutes until all solids are completely dissolved and the solution is clear.

  • Activation: Add the activation base (e.g., DIPEA, Collidine) to the dissolved amino acid solution. The solution should remain clear.

  • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin-bound peptide.

  • Reaction: Allow the coupling reaction to proceed for the standard time based on your protocol (e.g., 30-60 minutes).[3]

Protocol 2: In-Situ Neutralization for Improved Solubility

This is the recommended first-line approach for poor solubility.

  • Preparation: Weigh Z-Dap(Alloc).DCHA into the dissolution vessel.

  • Suspension: Add approximately 70% of the final required solvent volume (e.g., DMF). The amino acid will likely form a suspension.

  • Neutralization: Add a stoichiometric equivalent (1.0 eq relative to the amino acid) of a weak acid, typically Oxalic Acid or an additive like HOBt/Oxyma, which is inherently acidic. Do not use a strong acid.

  • Agitation: Vortex or sonicate the mixture. The suspension should clarify significantly as the DCHA salt is protonated and the more soluble free-acid form of Z-Dap(Alloc)-OH is generated.

  • Reagent Addition: Once the solution is clear, add the coupling reagent (e.g., HCTU).

  • Activation & Coupling: Add the activation base (e.g., DIPEA) and the remaining solvent, then immediately transfer to the resin for coupling. Note that you will need an additional equivalent of base to neutralize the weak acid added in step 3.

Workflow: In-Situ Neutralization Protocol

G start Weigh Z-Dap(Alloc).DCHA add_solvent Add 70% of DMF/NMP (Forms Suspension) start->add_solvent add_acid Add 1.0 eq Oxalic Acid or HOBt/Oxyma add_solvent->add_acid agitate Vortex/Sonicate (Solution Clears) add_acid->agitate add_coupler Add Coupling Reagent (e.g., HCTU) agitate->add_coupler add_base Add Activation Base (e.g., DIPEA) add_coupler->add_base couple Transfer to Resin for Coupling add_base->couple

Caption: Step-by-step workflow for the in-situ neutralization protocol.

Protocol 3: Handling Highly Insoluble Cases

For extreme cases where Protocol 2 is insufficient.

  • Solvent Blend: Prepare a solvent mixture. A common starting point is a 1:1 mixture of DMF and Dichloromethane (DCM). DCM can help solvate the hydrophobic protecting groups.[4]

  • Chaotropic Salts: Add a low concentration of a chaotropic salt, such as Lithium Chloride (LiCl), to the solvent mixture (e.g., 0.1-0.2 M). These salts disrupt intermolecular hydrogen bonding and aggregation.

  • Procedure: Follow the steps of Protocol 2, using the modified solvent system from steps 1 & 2 above.

  • Caution: Ensure that the chosen additives are compatible with your downstream chemistry and cleavage/purification methods.

Technical Deep Dive & Data

Understanding the Chemistry of Solubility

The solubility of a protected amino acid in a given solvent is governed by the thermodynamics of solvation, where ΔG = ΔH - TΔS. For dissolution to be favorable, the Gibbs free energy (ΔG) must be negative.

  • Enthalpy (ΔH): This term represents the energy required to break the solute-solute interactions (in the crystal lattice) and solvent-solvent interactions, balanced by the energy released from forming new solute-solvent interactions. The strong crystal lattice energy of the DCHA salt can make this term positive (unfavorable).

  • Entropy (ΔS): This term represents the increase in disorder as the solid dissolves. This is generally favorable.

The DCHA salt form has strong ionic and van der Waals interactions, resulting in a high lattice energy. Solvents like DMF must expend significant energy to break these interactions. By converting to the free acid, we replace the strong ionic bond with weaker hydrogen bonding interactions in the solid state, lowering the lattice energy and making dissolution more favorable.

Comparative Properties of Common SPPS Solvents

The choice of solvent is critical and should be based on its ability to solvate both the protected amino acid and the growing peptide chain.

SolventFormulaDielectric Constant (ε)Polarity IndexKey Characteristics
DMF C₃H₇NO36.76.4Highly polar aprotic; excellent for most standard SPPS steps.
NMP C₅H₉NO32.26.7Less polar than DMF; can be superior for solvating hydrophobic sequences and reducing aggregation.[1]
DCM CH₂Cl₂9.13.1Low polarity; good for swelling polystyrene resins but poor at dissolving polar molecules.[4]
DMSO C₂H₆OS46.77.2Very high polarity; can dissolve difficult sequences but is viscous and can cause side reactions.

Data compiled from various chemical data sources.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]

  • Cappelletti, G., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules, 28(12), 4881. Available from: [Link]

  • Akaji, K., et al. (1995). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Chemical & Pharmaceutical Bulletin, 43(8), 1257-63. Available from: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54. Available from: [Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023). Biotage. Retrieved from [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Impurities from Z-Dap(Alloc).DCHA in Final Peptide Products

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for managi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for managing impurities derived from the use of Z-Dap(Alloc).DCHA in solid-phase peptide synthesis (SPPS). Our focus is to equip you with the expertise to identify, mitigate, and eliminate these impurities, ensuring the integrity and purity of your final peptide product.

Introduction to Z-Dap(Alloc).DCHA and Associated Impurities

Z-Dap(Alloc).DCHA is a valuable building block for introducing L-α,β-diaminopropionic acid (Dap) into a peptide sequence. The Z (benzyloxycarbonyl) group protects the α-amine, while the Alloc (allyloxycarbonyl) group orthogonally protects the β-amine. The dicyclohexylamine (DCHA) salt improves the compound's stability and handling. While versatile, each of these components presents a potential source of impurities in the final peptide if not managed correctly.

This guide will address the three main sources of impurities originating from this reagent:

  • Residual Dicyclohexylamine (DCHA)

  • Byproducts from Alloc Group Deprotection

  • Residual Palladium Catalyst

Section 1: Troubleshooting Residual Dicyclohexylamine (DCHA)

DCHA is a strong base used to form a stable, crystalline salt with the acidic Z-Dap(Alloc)-OH. It is crucial to remove the DCHA to liberate the free carboxylic acid for efficient coupling.

Frequently Asked Questions (FAQs) - DCHA Impurities

Q1: Why is my coupling reaction inefficient when using Z-Dap(Alloc).DCHA?

A1: The most common reason for poor coupling efficiency is the presence of the DCHA salt. The carboxylate is blocked as the dicyclohexylammonium salt, preventing its activation by coupling reagents like DIC or HBTU. You must convert the salt to the free acid before the coupling step. While some have suggested proceeding with the coupling reaction without prior DCHA removal, this is not recommended as it can lead to a more complex purification process.[1]

Q2: How can I confirm that DCHA has been successfully removed before coupling?

A2: Thin-layer chromatography (TLC) is a quick method to check for the removal of DCHA. The DCHA salt of the amino acid will have a different retention factor (Rf) compared to the free acid. For example, the DCHA salt is less polar and will typically have a higher Rf value. The disappearance of the spot corresponding to the salt and the appearance of a new, more polar spot for the free acid indicates successful removal.

Q3: I performed an acidic wash, but I still suspect DCHA contamination in my final peptide. How can I detect and remove it?

A3: Residual DCHA in your final, cleaved peptide can often be detected by mass spectrometry. Dicyclohexylamine has a molecular weight of 181.35 g/mol . Look for a corresponding mass adduct in your MS data. DCHA can also interfere with RP-HPLC purification, sometimes causing peak tailing or broad peaks for the target peptide.

Removal of residual DCHA from the final peptide is typically achieved during standard RP-HPLC purification due to the acidic mobile phase (containing TFA or formic acid) which will protonate the DCHA, allowing it to be washed away.

Protocol: Conversion of DCHA Salt to Free Acid

This protocol should be performed on the Z-Dap(Alloc).DCHA reagent before it is used in a coupling reaction.

Materials:

  • Z-Dap(Alloc).DCHA

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid (H₃PO₄), ice-cold

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Suspend the Z-Dap(Alloc).DCHA salt in 5-10 volumes of ethyl acetate or DCM in a separatory funnel.[2][3]

  • Acidic Extraction: Add an equivalent volume of ice-cold 10% KHSO₄ or H₃PO₄ solution. Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. The pH of the lower aqueous phase should be acidic (pH 2-3).[2]

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer two more times with the cold acidic solution, followed by three to four washes with deionized water to remove residual acid.

  • Drying: Transfer the organic layer to a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the free acid, which is often an oil or foam.

  • Verification (Optional): Confirm the conversion using TLC before proceeding to the coupling step.

Section 2: Managing Impurities from Alloc Group Deprotection

The Alloc group is an excellent orthogonal protecting group, removed under neutral conditions using a palladium(0) catalyst and a scavenger. However, incomplete or inefficient deprotection can lead to specific byproducts.

Frequently Asked Questions (FAQs) - Alloc Deprotection

Q1: My Alloc deprotection seems incomplete. What are the common causes?

A1: Several factors can lead to incomplete Alloc deprotection:

  • Catalyst Activity: The palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is sensitive to oxidation. Ensure you are using fresh, high-quality catalyst.

  • Scavenger Insufficiency: The scavenger (e.g., phenylsilane, PhSiH₃) is critical for reacting with the π-allyl palladium intermediate and regenerating the catalyst. An insufficient amount of scavenger can stall the reaction.

  • Steric Hindrance: Amino acids adjacent to the Dap residue can sterically hinder the catalyst's access to the allyl group, slowing down the reaction.

  • Poor Resin Swelling: If the solid-phase support is not adequately swollen, reagents cannot efficiently access the peptide, leading to incomplete reactions.

Q2: I see a mass corresponding to my peptide + 40 Da in my MS analysis after Alloc deprotection. What is this impurity?

A2: This is likely an N-allyl adduct. If the scavenger is not efficient enough to trap the π-allyl palladium complex, the reactive allyl group can be transferred back to the newly deprotected amine of the Dap residue or another nucleophilic site on the peptide. This results in a mass increase of 40.03 Da (C₃H₄).

Q3: How can I optimize my Alloc deprotection to avoid these byproducts?

A3:

  • Increase Scavenger Equivalents: Use a higher excess of the scavenger (e.g., 10-20 equivalents of PhSiH₃).

  • Repeat the Deprotection: Perform two or more cycles of the deprotection reaction to ensure completeness.

  • Optimize Solvent: Switch to a solvent known for better resin swelling, such as DMF or NMP.

  • Microwave Assistance: For difficult sequences, microwave-assisted heating can provide the energy needed to overcome steric barriers and improve reaction kinetics.

Protocol: On-Resin Alloc Group Deprotection

This protocol describes a standard method for removing the Alloc protecting group from a peptide synthesized on a solid support.

Materials:

  • Peptide-resin with Alloc-protected Dap

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Nitrogen or Argon gas (optional, but recommended)

Procedure:

  • Resin Swelling: Swell the peptide-resin (e.g., 0.1 mmol scale) in DCM or DMF (~10 mL) for 30 minutes in a reaction vessel. Drain the solvent.

  • Reagent Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.1 - 0.2 equivalents) in DCM or DMF (approx. 6 mL). Perform this in a well-ventilated fume hood.

  • Deprotection Reaction: Add the catalyst solution to the swollen resin. Immediately add phenylsilane (10-20 equivalents).

  • Incubation: Gently agitate the resin mixture at room temperature for 30-60 minutes. The reaction vessel can be flushed with nitrogen or argon.

  • Monitoring (Optional): The reaction progress can be monitored by taking a small aliquot of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: Drain the reaction mixture and thoroughly wash the resin multiple times with the synthesis solvent (DCM or DMF), followed by washes with a chelating agent solution (see Section 3) to remove palladium, and finally with DCM to prepare for the next step.

Section 3: Identification and Removal of Residual Palladium

Palladium catalysts are essential for Alloc deprotection but are also a common source of contamination in the final peptide. Regulatory bodies have strict limits on elemental impurities in active pharmaceutical ingredients (APIs), making palladium removal a critical step.[4] Residual palladium can also interfere with subsequent synthetic steps or biological assays.[5]

Frequently Asked Questions (FAQs) - Palladium Impurities

Q1: Why is it so difficult to remove all traces of palladium from my peptide?

A1: Palladium can strongly adsorb to the peptide itself, particularly to residues with sulfur-containing side chains (Cysteine, Methionine) or imidazoles (Histidine), as well as to the solid-phase resin. Simple solvent washes are often insufficient for complete removal.

Q2: How do I know if my peptide is contaminated with palladium?

A2: The most accurate way to quantify residual palladium is through Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). These techniques can detect metal content at parts-per-million (ppm) or even parts-per-billion (ppb) levels. A discolored (often grayish or black) peptide sample after lyophilization can also be an indicator of palladium contamination.

Q3: What are the most effective methods for removing residual palladium?

A3: A combination of approaches is often most effective:

  • Chelating Washes: Washing the resin with a solution of a strong chelating agent can effectively sequester and remove palladium.

  • Scavenger Resins: Passing a solution of the cleaved peptide through a specialized scavenger resin with functional groups that have a high affinity for palladium is a very effective purification method.

  • Post-Cleavage Purification: In some cases, careful RP-HPLC purification can separate the peptide from palladium complexes, but this should not be the sole method relied upon for removal.

Experimental Protocols for Palladium Removal

Procedure:

  • Following Alloc deprotection and draining of the reaction mixture, wash the resin 3-5 times with the synthesis solvent (DMF or DCM).

  • Prepare a 0.5% (w/v) solution of diethyldithiocarbamate (DIEA) salt in DMF.

  • Wash the resin with this solution for 15-30 minutes, repeated 2-3 times.

  • Thoroughly wash the resin with DMF (5-7 times) and then DCM (5-7 times) to remove the chelating agent and its palladium complex.

Procedure:

  • After cleaving the peptide from the resin and precipitating it, re-dissolve the crude peptide in an appropriate solvent.

  • Add a palladium scavenger resin (e.g., thiol-functionalized silica gel) to the solution.

  • Stir the mixture at room temperature for 1-4 hours.

  • Filter off the scavenger resin and proceed with peptide purification (e.g., lyophilization followed by RP-HPLC).

Data Summary: Palladium Scavenging Agents
Scavenging AgentTypeApplication PhaseNotes
DiethyldithiocarbamateChelating AgentOn-resin or SolutionEffective but requires thorough washing to remove.
Thiol-functionalized ResinsScavenger ResinSolutionHigh efficiency and easy to remove by filtration.
N-acetyl cysteineChelating AgentSolutionCan be used as an aqueous wash to extract palladium.
Trithiocyanuric acid (TMT)Chelating AgentSolutionForms insoluble complexes with palladium, which can be filtered off.

Visualizing the Workflow

Diagram: Overall Workflow for Managing Z-Dap(Alloc).DCHA Impurities

G cluster_pre Pre-Coupling Stage cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_post Post-Cleavage Stage start Z-Dap(Alloc).DCHA Reagent free_acid Protocol: Convert to Free Acid (Acidic Wash) start->free_acid coupling Couple Free Acid to Resin free_acid->coupling check1 TLC Check: Free Acid? free_acid->check1 synthesis Peptide Elongation coupling->synthesis alloc_deprotection Protocol: Alloc Deprotection (Pd(PPh₃)₄ / PhSiH₃) synthesis->alloc_deprotection pd_wash Protocol: On-Resin Pd Scavenging alloc_deprotection->pd_wash check2 MS Check: +40 Da Adduct? alloc_deprotection->check2 cleavage Cleavage from Resin pd_wash->cleavage crude Crude Peptide cleavage->crude hplc RP-HPLC Purification crude->hplc final Pure Peptide Product hplc->final check3 ICP-MS Check: Pd Content? final->check3

Caption: Workflow for managing impurities from Z-Dap(Alloc).DCHA.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Reddit. (2021, October 20). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. r/Chempros. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Garrett, C. E., et al. (2011). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 2(10), 753–757. [Link]

  • Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

  • Sca-net. (2022, December 27). The effect of residual palladium on the performance of organic electrochemical transistors. PMC. [Link]

Sources

Optimization

Technical Support Center: Z-Dap(Alloc) Strategies for Complex Peptides

Role: Senior Application Scientist Topic: Deconvolution of Z-Dap(Alloc).DCHA usage, deprotection, and troubleshooting. Status: Active Guide [v2.4] Introduction: The Orthogonality Triad You are likely employing Z-Dap(Allo...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Deconvolution of Z-Dap(Alloc).DCHA usage, deprotection, and troubleshooting. Status: Active Guide [v2.4]

Introduction: The Orthogonality Triad

You are likely employing Z-Dap(Alloc)-OH·DCHA because your synthesis requires a high degree of orthogonality, likely for the construction of cyclic peptides, branched ubiquitination mimics, or peptide-drug conjugates (PDCs).

This reagent offers three distinct dimensions of stability:

  • Z (Cbz) Group: Acid-stable (TFA-resistant) and base-stable. Removed by Hydrogenolysis or Strong Acid (HF/TFMSA).

  • Alloc Group: Orthogonal to both Acid (Boc) and Base (Fmoc) protocols. Removed selectively via Pd(0) catalysis.

  • DCHA Salt: A stabilization salt that must be removed prior to activation to prevent side-reactions.

This guide breaks down the workflow into three critical modules: Reagent Prep, Selective Deprotection, and Global Deprotection.

Module 1: Reagent Preparation (The DCHA Trap)

The Issue: The Dicyclohexylamine (DCHA) salt stabilizes the amino acid during storage but is fatal to coupling efficiency. If not removed, the free amine of DCHA will compete with the primary amine of your amino acid during activation, leading to the formation of DCHA-amides and truncation of your sequence.

Protocol: DCHA Desalting Workflow Standard Operating Procedure (SOP-01)

  • Dissolution: Suspend the Z-Dap(Alloc).DCHA salt in Ethyl Acetate (EtOAc). Use approx. 10 mL solvent per 1g of salt.

  • Acid Wash: Transfer to a separatory funnel. Wash 3x with 5%

    
     (aq) or 10% Citric Acid.
    
    • Why? The acid protonates the DCHA amine, driving it into the aqueous layer.

  • Brine Wash: Wash the organic layer 1x with saturated NaCl (brine) to remove residual water/acid.

  • Drying: Collect organic layer and dry over anhydrous

    
     or 
    
    
    
    .
  • Isolation: Filter and evaporate in vacuo to yield the viscous oil/foam of Z-Dap(Alloc)-OH free acid.

DCHA_Removal Start Z-Dap(Alloc).DCHA (Salt Form) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract w/ 5% KHSO4 (3x) Dissolve->Extract PhaseSep Aqueous Layer (Contains DCHA) Extract->PhaseSep Waste Organic Organic Layer (Z-Dap(Alloc)-OH) Extract->Organic Dry Dry (MgSO4) & Evaporate Organic->Dry End Ready for Coupling Dry->End

Figure 1: Critical desalting workflow to prevent DCHA interference during coupling.

Module 2: Selective Alloc Deprotection (The Pd(0) Cycle)

The Context: You have incorporated the Dap residue and now need to expose its side-chain amine (e.g., for lactamization) without disturbing the N-terminal Z-group or the peptide backbone.

The Mechanism: The reaction utilizes Tetrakis(triphenylphosphine)palladium(0) [


] as a catalyst.[1][2] The Alloc group forms a 

-allyl palladium complex.[2] A scavenger (Phenylsilane) is strictly required to act as a hydride donor, irreversibly trapping the allyl cation and regenerating the Pd(0) catalyst.

Protocol: On-Resin Alloc Removal Standard Operating Procedure (SOP-02)

ReagentEquivalentsRole

0.1 - 0.25 eqCatalyst (Must be fresh/yellow)
Phenylsilane (

)
10 - 20 eqScavenger (Hydride Donor)
DCM (Dry)SolventAnhydrous conditions preferred

Step-by-Step:

  • Inert Setup: Swell resin in DCM.[1] Sparge with Argon/Nitrogen for 5 mins. Oxygen poisons the Pd(0) catalyst.

  • Cocktail Prep: Dissolve

    
     and 
    
    
    
    in dry DCM.
  • Reaction: Add to resin. Agitate gently (do not vortex vigorously) for 30-45 minutes under inert gas.

  • Repetition: Drain and repeat Step 2-3. (2 cycles is standard).

  • The "Black Peptide" Wash (Critical): The resin will likely turn grey/black due to Pd precipitation. You must wash with a chelator.

    • Wash A: DCM (3x)[3]

    • Wash B: 0.02M Sodium Diethyldithiocarbamate (DTC) in DMF (3x, 5 min each). This removes Pd.

    • Wash C: DMF (5x) to remove the smelly DTC.

Alloc_Cycle Peptide Peptide-NH-Alloc Complex Pd-Allyl Cation Complex Peptide->Complex Oxidative Addition Pd0 Pd(PPh3)4 (Active Catalyst) Pd0->Complex Enters Cycle Product Peptide-NH2 (Free Amine) Complex->Product Release Byproduct Propylene/Silane Byproducts Complex->Byproduct Nucleophilic Attack Scavenger Phenylsilane (PhSiH3) Scavenger->Complex Hydride Transfer Byproduct->Pd0 Reductive Elimination (Regeneration)

Figure 2: The Tsuji-Trost Allylation cycle using Phenylsilane as the irreversible scavenger.

Module 3: Z-Group Removal (Global Deprotection)

The Context: The Z (Benzyloxycarbonyl) group is extremely stable. It survives TFA (used for Fmoc cleavage) and piperidine. It is typically removed at the very end of the synthesis.

Strategy A: Hydrogenolysis (Solution Phase)

  • Reagents:

    
     gas (balloon) + Pd/C (10%) in MeOH/AcOH.
    
  • Pros: Mild, clean.

  • Cons: Incompatible with Cys(Trt) or Met (poisoning). Difficult on solid phase.

Strategy B: Strong Acid (Solid Phase/Final Cleavage)

  • Reagents: HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid).

  • Protocol (TFMSA - "Low HF" method):

    • Cool reaction vessel to 0°C.

    • Add TFA/TFMSA/Thioanisole (10:1:1).

    • Stir for 60-120 mins.

    • Precipitate in cold ether.

  • Warning: This is harsh. Ensure other residues (Trp, Tyr) are protected against alkylation.

Troubleshooting Matrix (FAQ)

Q1: My resin turned black after Alloc deprotection and the color won't wash out.

  • Cause: Palladium aggregation (

    
     clusters).
    
  • Fix: Standard solvents (DCM/DMF) will not work. You must use a sulfur-based chelator.

  • Protocol: Wash resin with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF. The solution will turn yellow/brown as it pulls Pd off the resin. Repeat until the solution is clear. Alternatively, use a 1% solution of hydrazine hydrate in DMF (less effective but available).

Q2: I see incomplete Alloc removal (Mass Spec shows +84 Da).

  • Cause: Oxidized Catalyst or insufficient scavenger.

  • Diagnostic: Was your

    
     bright yellow? If it was orange or brown before adding to DCM, it is dead.
    
  • Fix: Buy fresh catalyst or store under Argon. Increase Phenylsilane to 25 eq. Ensure the reaction vessel is sealed against air.

Q3: The coupling of Z-Dap(Alloc) failed or yield is very low.

  • Cause: Steric hindrance of the Dap sidechain or residual DCHA.

  • Fix:

    • Did you desalt? (See Module 1).

    • Use a stronger coupling agent (HATU/HOAt) instead of HBTU/HOBt.

    • Double couple for 2 hours.

Q4: Can I remove the Z-group with TFA?

  • Answer: No. The Z-group is stable to TFA. This is why it is used for orthogonality against Boc (acid labile) and Fmoc (base labile). If you treat Z-Dap with 95% TFA, the Z-group will remain intact. You must use HF, TFMSA, or HBr/AcOH.

References

  • Alloc Deprotection Mechanism & Protocol: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • DCHA Salt Removal (General Protocol): Bachem Technical Library. Conversion of a DCHA salt to the free acid.

  • Palladium Scavenging (DTC Wash): Vetter, D., et al. (1995). Efficient Removal of Palladium Catalysts from Combinatorial Libraries. Bioconjugate Chemistry.

  • TFMSA Cleavage (Z-Group Removal): Tam, J. P., et al. (1986). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide. J. Am. Chem. Soc.

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in Alloc Deprotection

Welcome to the technical support center for troubleshooting palladium-catalyzed allyloxycarbonyl (Alloc) deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting palladium-catalyzed allyloxycarbonyl (Alloc) deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common but sensitive reaction. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to diagnose and solve issues in your own experiments.

Introduction: The Alloc Deprotection Reaction

The allyloxycarbonyl (Alloc) group is a valuable amine protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its orthogonality with Fmoc and Boc strategies.[1] Its removal is typically achieved via a palladium(0)-catalyzed reaction, which involves the formation of a π-allyl palladium(II) complex.[2][3] A scavenger, such as phenylsilane (PhSiH₃), morpholine, or Meldrum's acid, is required to trap the allyl group and regenerate the active Pd(0) catalyst, allowing the catalytic cycle to continue.[1][2][4]

However, the heart of this reaction, the palladium catalyst, is highly susceptible to deactivation by various chemical species, a phenomenon known as catalyst poisoning.[5][6] This guide provides a structured approach to identifying, troubleshooting, and preventing catalyst poisoning to ensure robust and reproducible Alloc deprotections.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered during Alloc deprotection.

Question 1: My Alloc deprotection is sluggish or has failed completely. What is the most likely cause?

Answer: A stalled or failed Alloc deprotection is most frequently due to the deactivation (poisoning) of the palladium catalyst. The active Pd(0) species is electron-rich and can act as a soft Lewis acid, making it highly susceptible to coordination by various impurities or even functional groups within your substrate. This binding can be irreversible, effectively removing the catalyst from the reaction cycle.

Causality: Catalyst poisons are typically soft Lewis bases that bind strongly to the soft Lewis acidic palladium center.[5] This coordination occupies the active sites required for the initial oxidative addition step with the allyl group, thereby halting the catalytic cycle.[2]

Initial Diagnostic Workflow

Before assuming the issue is with your primary substrate, it is crucial to validate your reagents and general procedure.

  • Control Experiment: Run the reaction on a simple, "clean" Alloc-protected amine (e.g., Alloc-glycine methyl ester) that is known to work. Use the exact same batches of solvent, catalyst, and scavenger as in your failed reaction.

    • If the control works: The problem lies with your specific substrate or impurities introduced with it. Proceed to Question 2.

    • If the control fails: The issue is with your catalyst, scavenger, or solvent. Proceed to the "Reagent Troubleshooting" section below.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Initial troubleshooting workflow for failed Alloc deprotection.

Protocol: Reagent Troubleshooting
  • Catalyst Verification: The most common catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is sensitive to air and can oxidize over time, appearing as a dark brown or black solid instead of a bright yellow one.[7] Using an air-stable precursor like Pd(PPh₃)₂Cl₂ may offer more consistency.[8]

    • Action: Discard any discolored or old catalyst. Use a fresh bottle or a catalyst from a reliable, recently opened stock. Some studies suggest that for single, routine deprotections, the catalyst can tolerate brief atmospheric exposure, but best practice for troubleshooting is to minimize this.[9]

  • Scavenger Purity: Scavengers like phenylsilane can degrade. Tributyltin hydride, another scavenger, can contain impurities that poison palladium if not purified.[10]

    • Action: Use a freshly opened bottle of the scavenger or distill it if appropriate.

  • Solvent Quality: Ensure you are using anhydrous, high-purity solvents. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common, but residual acids or other impurities can be detrimental.

    • Action: Use freshly opened bottles of anhydrous solvent or pass the solvent through a purification system (e.g., a column of activated alumina).

Question 2: My substrate contains sulfur (e.g., Cysteine, Methionine). Could this be poisoning the catalyst?

Answer: Yes, this is a very common and severe cause of catalyst poisoning. Sulfur-containing functional groups, particularly thiols (from Cysteine) and sulfides (from Methionine), are potent poisons for palladium catalysts.[11][12]

Mechanism of Poisoning: Sulfur compounds are soft nucleophiles that form strong, often irreversible, dative bonds with the soft palladium metal center. This strong coordination blocks the active site, preventing the catalyst from interacting with the Alloc group. Even trace amounts of reduced sulfur compounds can lead to complete catalyst deactivation.[12][13]

dot graph TD { subgraph "Catalytic Cycle (Normal)" direction LR Pd0 [ "Pd(0)L₂(Active Catalyst)" ] AllocR [ "Alloc-NHR" ] PiAllyl [ "π-Allyl-Pd(II) Complex" ] Scavenger [ "Scavenger (e.g., PhSiH₃)" ] Deprotected [ "H₂N-R" ]

} enddot Caption: Mechanism of palladium catalyst poisoning by sulfur compounds.

Strategies for Sulfur-Containing Substrates
  • Protecting Group Strategy: For Cysteine, ensure the thiol group is robustly protected (e.g., with a Trityl (Trt) or Acm group). While this is standard practice in SPPS, incomplete protection can leave free thiols.

  • Increase Catalyst Loading: This is a brute-force method but can be effective. A portion of the catalyst is sacrificed to bind with the sulfur poison, leaving enough active catalyst to complete the deprotection. Start by doubling the catalyst loading and monitor the reaction progress.

  • Use of Additives/Scavengers: Certain additives can preferentially bind to the sulfur, sparing the catalyst. However, this is highly substrate-dependent and requires empirical optimization.

  • Alternative Deprotection Methods: If palladium-based methods consistently fail, consider alternative, metal-free Alloc deprotection strategies, such as those using iodine.[7]

Question 3: My reaction is clean but incomplete, and adding more catalyst doesn't help. What else could be the poison?

Answer: Besides sulfur, a wide range of common functional groups and contaminants can poison palladium catalysts.[5] If your substrate is complex, it may contain functionalities that are incompatible with the catalyst.

Table of Common Catalyst Poisons
Poison ClassExamplesCommon SourcesMechanism of Action
Sulfur Compounds Thiols, sulfides, disulfides, sulfoxides, H₂S, SO₂Cysteine, Methionine, residual cleavage reagents (e.g., EDT), contaminated solventsStrong coordination to Pd center, blocking active sites.[11][12]
Halides I⁻, Br⁻, Cl⁻Reagents like N-iodosuccinimide, residual acids (HCl, HBr), certain solvents (e.g., CHCl₃ impurity)Oxidative addition to form inactive Pd(II)-halide species.
Nitrogen Compounds Nitriles, nitro groups, pyridines, oximes, cyanidesSubstrate functional groups, solvent impurities (e.g., acetonitrile), cyanide saltsStrong coordination via lone pair electrons. Cyanide is a particularly potent poison.[5][14]
Phosphorus Compounds Phosphates, phosphites, phosphines (other than the ligand)Buffers, reagents, byproducts of other reactionsCompete with the desired phosphine ligands (e.g., PPh₃) for coordination sites.[5]
Other Carbon Monoxide (CO), heavy metals (Pb, Hg)Incomplete inert gas purging, contaminated reagentsStrong π-backbonding (CO) or alloy formation, permanently deactivating the catalyst.[5][13]
Troubleshooting Protocol for Unknown Poisons
  • Substrate Purification: Thoroughly purify your Alloc-protected substrate before the deprotection step. Use flash chromatography, recrystallization, or HPLC to remove any residual reagents from previous steps.

  • Ligand Modification: The choice of phosphine ligand can influence the catalyst's stability and resistance to poisoning. While PPh₃ is standard, using more electron-donating or bulkier phosphine ligands can sometimes improve performance by creating a more robust catalyst complex.[15][16]

  • Use of Scavenger Resins: Before adding the palladium catalyst, stir the reaction solution with a scavenger resin designed to remove specific poisons (e.g., a thiol-scavenging resin). Filter off the resin and then proceed with the deprotection.

FAQs: Quick Reference

Q: Can I reuse a palladium catalyst that has been poisoned? A: Generally, it is not recommended or practical in a research setting. The poisoning is often irreversible. For heterogeneous catalysts on a solid support (e.g., Pd on carbon), regeneration procedures involving high-temperature treatment under hydrogen or oxygen exist but are often not feasible for the homogeneous catalysts used in Alloc deprotection.[6][17]

Q: Why did my reaction turn black? A: The formation of black or dark brown precipitates is often indicative of "palladium black," which is finely divided, agglomerated, and catalytically inactive palladium metal. This can be caused by catalyst decomposition, often accelerated by impurities or adverse reaction conditions.

Q: How can I remove residual palladium from my final product? A: After the reaction and workup, residual palladium can be removed by washing with a solution of a chelating agent (e.g., sodium diethyldithiocarbamate), using a metal scavenger resin, or through careful purification by chromatography or recrystallization.[18]

Q: Is it necessary to run Alloc deprotection under a strict inert atmosphere? A: Pd(PPh₃)₄ is sensitive to oxygen.[7] While some protocols report successful deprotection in an open flask, especially with more stable Pd(II) precatalysts, best practice for ensuring reproducibility and troubleshooting failed reactions is to perform the reaction under an inert atmosphere (Nitrogen or Argon).[8][9]

References

  • Catalyst poisoning - Wikipedia. (n.d.).
  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism –. (n.d.). Total Synthesis.
  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (2025). MDPI.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. (2025). ResearchGate.
  • Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. (n.d.). PMC - NIH.
  • Sulfur poisoning and regeneration of palladium based catalysts. (2021). Semantic Scholar.
  • Supporting Information. (n.d.).
  • Mechanism of allyl deprotection through catalytic palladium π-allyl... (n.d.). ResearchGate.
  • Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and. (n.d.). UvA-DARE (Digital Academic Repository).
  • Alloc Protecting Group Removal Protocol 0.2 eq. Pd(PPh 20.0 eq. Phenylsilane R.T., 2 hrs HN O Alloc Protected Lysine NH2 Lysine. (n.d.). CDN.
  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters. (n.d.). ACS Publications.
  • An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (n.d.). DOI.
  • Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace.
  • Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? (2023).
  • Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. (n.d.).
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands | ACS Catalysis. (2018). ACS Publications.
  • Kinetic analysis of Alloc removal from different peptide sequences. (n.d.). Benchchem.
  • Using microwave heating to expedite your allyl ester or alloc deprotection | Biotage. (2023).
  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (2025). PubMed.
  • A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. (n.d.). PubMed.
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.). NIH.
  • A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis | Request PDF. (2025). ResearchGate.
  • A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. (n.d.). Organic Chemistry Portal.
  • Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. (n.d.). ResearchGate.
  • Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines | Request PDF. (2025). ResearchGate.
  • Deprotection of N-Allyloxycarbonyl groups using the NiCl2/NaBH4 system | Request PDF. (2025). ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Beyond the Standard: Orthogonal Protecting Group Strategies

Z/Alloc vs. Boc/Fmoc: A Technical Guide for Complex Synthesis Executive Summary In routine Solid Phase Peptide Synthesis (SPPS), the Boc/Fmoc dichotomy represents the standard "Dimension 1 & 2" (Acid/Base) orthogonality....

Author: BenchChem Technical Support Team. Date: February 2026

Z/Alloc vs. Boc/Fmoc: A Technical Guide for Complex Synthesis

Executive Summary

In routine Solid Phase Peptide Synthesis (SPPS), the Boc/Fmoc dichotomy represents the standard "Dimension 1 & 2" (Acid/Base) orthogonality.[1] However, modern drug development—involving cyclic peptides, antibody-drug conjugates (ADCs), and branched architectures—often hits the ceiling of these standard strategies.

This guide analyzes the Z (Cbz)/Alloc strategy as a "Dimension 3 & 4" (Hydrogenolysis/Transition Metal) alternative. While Boc and Fmoc dominate linear synthesis, Z and Alloc provide the critical orthogonality required for side-chain derivatization, on-resin cyclization, and the synthesis of base-sensitive sequences where Fmoc deprotection induces racemization.

Part 1: Strategic Landscape & Orthogonality Map

To design a robust synthesis, one must visualize protecting groups not as a list, but as a multi-dimensional compatibility map.

The Four Dimensions of Protection
  • Acid Labile (Boc/tBu): Cleaved by TFA or HF.

  • Base Labile (Fmoc): Cleaved by Piperidine/DBU.[2]

  • Reductive/Hydrogenolysis (Z/Bn): Cleaved by H₂/Pd or strong acid (HF/TFMSA).

  • Transition Metal Labile (Alloc/Allyl): Cleaved by Pd(0).

Visualization: The Orthogonality Matrix

The following diagram maps the stability of these groups, highlighting the unique position of Alloc as the "Universal Orthogonal" group.

OrthogonalityMap Boc Boc (Acid Labile) Fmoc Fmoc (Base Labile) Alloc Alloc (Pd(0) Labile) Z Z/Cbz (Reductive/Strong Acid) TFA 50% TFA TFA->Boc Cleaves TFA->Alloc Stable TFA->Z Stable (mostly) Pip 20% Piperidine Pip->Boc Stable Pip->Fmoc Cleaves Pip->Alloc Stable Pip->Z Stable Pd Pd(PPh3)4 Pd->Boc Stable Pd->Fmoc Stable Pd->Alloc Cleaves H2 H2 / Pd-C H2->Z Cleaves

Figure 1: Orthogonality Map showing cleavage conditions (solid lines) and stability (dashed lines). Note that Alloc is stable to both standard SPPS conditions (TFA and Piperidine).

Part 2: Technical Comparison (Performance Data)
1. Stability & Selectivity Profile

The primary reason to employ Z or Alloc is to escape the acid/base limitations of Boc/Fmoc.

FeatureFmoc/tBu (Standard) Boc/Bzl (Traditional) Alloc (Specialist) Z (Cbz) (Specialist)
Primary Removal 20% Piperidine (Base)50% TFA (Acid)Pd(PPh₃)₄ (Neutral)H₂/Pd (Neutral) or HF
Side-Chain Stability Acid Labile (tBu, Trt)HF Labile (Bzl, Tos)Stable to Acid/BaseStable to Acid/Base
Racemization Risk High (Cys, His) due to baseLowNegligible Negligible
Aggregation High (Fmoc group promotes β-sheets)ModerateLowLow
Solid Phase Use ExcellentGoodExcellent (Side-chain)Poor (H₂ fails on resin)
2. The Racemization Advantage

Scenario: Synthesis of Cysteine-rich peptides or C-terminal Cysteine residues.

  • Fmoc Issue: Repeated exposure to piperidine promotes β-elimination of Cysteine, leading to D-Cys or dehydroalanine formation.

  • Z/Alloc Solution: Alloc deprotection occurs under effectively neutral conditions (buffered by scavengers). Z-protection suppresses racemization during coupling more effectively than Fmoc due to the absence of the electron-withdrawing fluorenyl system's base sensitivity.

3. The "Third Dimension" for Cyclization

For Head-to-Tail cyclization or side-chain lactamization:

  • Fmoc Strategy: Requires orthogonal side chains like Dde or Mtt. Dde can migrate; Mtt requires dilute TFA which is tricky to control.

  • Alloc Strategy: Use Fmoc-Lys(Alloc)-OH and Fmoc-Glu(OAll)-OH.

    • Synthesize full linear peptide.

    • Selectively remove Alloc/Allyl with Pd(0) (Fmoc and tBu remain intact).

    • Cyclize on-resin.[3][4]

    • Final global deprotection.

    • Result: Cleaner cyclization with no premature side-chain loss.

Part 3: Mechanistic Deep Dive
Alloc Deprotection Mechanism (Pd-Catalyzed)

Understanding the catalytic cycle is vital for troubleshooting incomplete deprotection. The reaction is not hydrolysis; it is an allyl transfer to a scavenger.

  • Oxidative Addition: Pd(0) inserts into the Allyl-Oxygen bond.

  • π-Allyl Complex: Formation of the cationic π-allyl Pd species.

  • Decarboxylation: Release of CO₂ and the free amine (as a carbamate salt).[5]

  • Scavenging: A nucleophile (PhSiH₃, Morpholine, Dimedone) attacks the allyl group, regenerating Pd(0). Without a scavenger, the allyl group will re-attach to the amine.

AllocMechanism Start Alloc-Protected Amine (R-NH-CO-O-Allyl) Complex π-Allyl Pd Complex [R-NH-CO2-Pd-Allyl] Start->Complex Oxidative Addition Pd0 Pd(PPh3)4 (Catalyst) Pd0->Complex Decarb Decarboxylation (- CO2) Complex->Decarb Intermediate Amine Anion + π-Allyl Pd+ Decarb->Intermediate Product Free Amine (R-NH2) Intermediate->Product Protonation Waste Allylated Scavenger Intermediate->Waste Allyl Transfer Scavenger Scavenger (PhSiH3 / Morpholine) Scavenger->Waste Waste->Pd0 Regeneration

Figure 2: Catalytic cycle of Alloc removal.[2][5] The scavenger is critical to prevent the allyl group from reacting back with the deprotected amine.

Part 4: Experimental Protocols
Protocol A: Optimized On-Resin Alloc Deprotection

Use this for removing Alloc from Lysine or Allyl esters from Glutamate/Aspartate.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)). Note: Must be bright yellow. If orange/brown, it is oxidized and will fail.

  • Scavenger: Phenylsilane (PhSiH₃) is preferred over morpholine as it is odorless and highly efficient.

  • Solvent: Dry Dichloromethane (DCM).

Step-by-Step:

  • Preparation: Swell the resin (0.1 mmol scale) in dry DCM for 15 min under Argon.

  • Catalyst Solution: In a separate vial, dissolve Pd(PPh₃)₄ (0.1 eq, ~12 mg) in 2 mL dry DCM. Add Phenylsilane (10 eq, ~125 µL). Do not premix for >5 mins before use.

  • Reaction: Add the catalyst/scavenger solution to the resin.

  • Agitation: Shake gently under Argon (or capped tight) for 20 minutes .

    • Critical: Do not use air bubbling (oxidizes Pd). Use nitrogen bubbling or mechanical shaking.

  • Repeat: Drain and repeat steps 2-4 with fresh catalyst solution. (Double treatment is mandatory for >98% yield).

  • Wash:

    • DCM (3x)

    • 0.5% Sodium Diethyldithiocarbamate in DMF (3x 5 min) – Crucial Step: Removes Pd black precipitate which stains resin and poisons future reactions.

    • DMF (5x).

Protocol B: Z (Cbz) Removal (Solution Phase)

Use this for hybrid synthesis or solution-phase fragment condensation. Note: Z is rarely removed on solid phase due to the incompatibility of H₂ with resin matrix.

Reagents:

  • Catalyst: 10% Pd/C (Palladium on Carbon).

  • Solvent: Methanol (MeOH) or Ethanol/Acetic Acid (9:1).

  • Hydrogen Source: H₂ gas (balloon) or Ammonium Formate (transfer hydrogenation).

Step-by-Step:

  • Dissolution: Dissolve the Z-protected peptide in MeOH. If insoluble, add small amounts of Acetic Acid or TFE.

  • Inerting: Flush the flask with Nitrogen to remove oxygen (prevents fire hazard when adding Pd/C).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the peptide).

  • Hydrogenation:

    • Method A (Balloon): Purge flask with H₂. Attach an H₂ balloon. Stir vigorously for 2-4 hours.

    • Method B (Transfer): Add Ammonium Formate (5-10 eq). Reflux or stir at 40°C. (Faster, safer).

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Workup: Concentrate filtrate. The amine is obtained as a free base (or acetate salt if acid was used).

References
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[6] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

    • The definitive review on protecting group stability and orthogonality.
  • Gomez-Martinez, P., et al. (1999). N-Alloc protecting group in solid-phase peptide synthesis: A helpful tool for the preparation of cyclic peptides. Journal of the Chemical Society, Perkin Transactions 1, 2871-2874. Establishes the Alloc protocols for cyclic peptides.
  • Thieriet, N., et al. (2000). Palladium-catalyzed allyl group cleavage in solid phase synthesis: application to the synthesis of cyclic peptides. Tetrahedron Letters, 41(11), 1815-1819. Source for Phenylsilane scavenger efficiency.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

    • Foundational text for Boc/Bzl str
  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[7][8][9] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

    • Foundational text for Fmoc str

Sources

Comparative

A Senior Application Scientist's Guide: The Strategic Advantages of Z-Dap(Alloc).DCHA in Complex Peptide Synthesis

For researchers, scientists, and drug development professionals, the synthesis of complex peptides—replete with branches, cycles, or specific conjugations—presents a formidable challenge. The success of such endeavors hi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of complex peptides—replete with branches, cycles, or specific conjugations—presents a formidable challenge. The success of such endeavors hinges on the precise and strategic use of orthogonally protected amino acid building blocks. Among the arsenal of non-canonical amino acids, Diaminopropionic acid (Dap) provides a vital side-chain amino group, a versatile handle for molecular elaboration.

This guide delves into the distinct advantages of a specialized derivative, Z-Dap(Alloc).DCHA . We will dissect its molecular architecture to reveal how the synergistic combination of its protecting groups (Z and Alloc) and its formulation as a dicyclohexylammonium (DCHA) salt offers superior performance in stability, handling, and synthetic versatility compared to other common Dap derivatives. This analysis is grounded in established chemical principles and supported by practical, field-proven protocols.

Deconstructing the Z-Dap(Alloc).DCHA Molecule

To appreciate its utility, we must first understand the function of each component of the Z-Dap(Alloc).DCHA molecule. The structure is a purpose-built tool for advanced peptide synthesis, where each part plays a critical role.

cluster_mol Z-Dap(Alloc).DCHA Structure cluster_anion Functional Components cluster_cation Formulation Component Z_Dap_Alloc Z-Dap(Alloc) Anion DCHA DCHA Cation Z_Dap_Alloc->DCHA Ionic Bond DCHA_Salt DCHA Salt (Dicyclohexylammonium) Stability & Handling Z Z-Group (Carboxybenzyl) α-Amine Protection Dap Dap Core (Diaminopropionic Acid) Side-Chain Handle Z->Dap Alloc Alloc Group (Allyloxycarbonyl) β-Amine Protection Dap->Alloc COOH Carboxyl Group (Activation Site) Dap->COOH

Caption: Molecular components of Z-Dap(Alloc).DCHA.

  • Z (Carboxybenzyl) Group: Protects the α-amine, the site of peptide bond formation. It is notably stable to both the basic conditions used to remove Fmoc groups and the mild acidic conditions for Boc group removal.[1] Its cleavage requires strong acids or, more commonly, catalytic hydrogenolysis.[2]

  • Dap (Diaminopropionic Acid) Core: A non-proteinogenic amino acid that introduces a primary amine on its side chain (β-amine), providing a reactive site for cyclization, branching, or conjugation.[3][4]

  • Alloc (Allyloxycarbonyl) Group: Protects the reactive β-amine of the Dap side chain. The key feature of the Alloc group is its unique deprotection mechanism via palladium catalysis.[5][6] It is stable to the acidic and basic conditions used for cleaving Boc and Fmoc groups, respectively, making it truly orthogonal.[1][6]

  • DCHA (Dicyclohexylammonium) Salt: Many protected amino acid free acids are oils or amorphous solids, which are difficult to purify, weigh, and store. The formation of a DCHA salt renders the derivative a stable, crystalline solid.[7] This significantly improves handling, purity, and shelf-life.[2]

The Core Advantage: A Superior Orthogonal Protection Strategy

Orthogonality is the cornerstone of complex peptide synthesis, allowing for the selective removal of one protecting group without affecting others.[8] Z-Dap(Alloc).DCHA provides a powerful orthogonal scheme that is complementary to the mainstream Fmoc/tBu (tert-butyl) and Boc/Bn (benzyl) strategies.

The primary advantage of the Z/Alloc combination lies in its resistance to the common deprotection reagents used in solid-phase peptide synthesis (SPPS). This allows the researcher to fully assemble a peptide backbone using standard Fmoc chemistry, then, while the peptide is still on the resin and other side chains are protected, selectively unmask the β-amine of the Dap residue for modification.

cluster_peptide Protected Peptide on Resin cluster_reagents Deprotection Reagents Peptide Resin-N-...-Lys(Boc)-Asp(tBu)-Dap(Alloc)-...-Trp(Z)-C Piperidine Piperidine Piperidine->Peptide Removes Fmoc (if present) TFA TFA (Trifluoroacetic Acid) TFA->Peptide Removes Boc, tBu Pd Pd(PPh₃)₄ / Scavenger Pd->Peptide Removes Alloc H2 H₂ / Pd-C H2->Peptide Removes Z

Caption: Orthogonal deprotection scheme for various protecting groups.

This level of control is crucial for synthesizing structures like:

  • Branched Peptides: The Alloc group can be removed on-resin to allow the synthesis of a second peptide chain from the Dap side chain.[3]

  • Cyclic Peptides: The deprotected β-amine can be used for on-resin lactam bridge formation with a C-terminal carboxyl group or an acidic side chain (e.g., Asp or Glu).[3]

  • Site-Specific Conjugation: Fluorophores, chelating agents (like DOTA), or other molecules can be attached to the Dap side chain with high specificity.[4]

The Practical Advantage: Enhanced Stability and Handling

In a laboratory setting, the physical properties of a reagent are of paramount importance. While many highly functionalized amino acid derivatives exist as oils or hygroscopic solids, Z-Dap(Alloc).DCHA is supplied as a crystalline DCHA salt.

The benefits of this formulation are:

  • Improved Stability: Crystalline solids have a more stable molecular lattice, leading to a longer shelf-life and reduced susceptibility to degradation compared to amorphous solids or oils.[7][9]

  • Ease of Handling: Crystalline solids are non-hygroscopic and free-flowing, making them easy and accurate to weigh and dispense.

  • Higher Purity: The crystallization process used to form the DCHA salt is an effective method of purification, ensuring a high-purity starting material for synthesis.[7]

Before use in peptide synthesis, the free acid must be liberated from the DCHA salt. This is a straightforward liquid-liquid extraction procedure.

Protocol: Liberation of the Free Acid from Z-Dap(Alloc).DCHA

This protocol is designed to efficiently convert the DCHA salt back to its free acid form, making it ready for activation and coupling in peptide synthesis.

  • Suspension: Suspend 1 equivalent of the Z-Dap(Alloc).DCHA salt in 5-10 volumes of ethyl acetate.

  • Acidification: Add 10% aqueous phosphoric acid dropwise while stirring until the solid completely dissolves and two clear phases are visible. The pH of the lower aqueous phase should be 2-3. Causality Note: Phosphoric acid is used instead of hydrochloric acid because the resulting dicyclohexylammonium chloride is sparingly soluble and would precipitate, complicating the extraction.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the lower aqueous phase.

  • Washing: Wash the organic phase once with 2 volumes of 10% phosphoric acid, followed by three washes with 2 volumes of water. The pH of the final aqueous wash should be ≥4.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the free acid, which will likely be an oil. The product should be used promptly or stored under an inert atmosphere at low temperature.

Performance Comparison: Z-Dap(Alloc).DCHA vs. Other Dap Derivatives

To provide a clear perspective, the table below compares Z-Dap(Alloc).DCHA with another widely used Dap derivative, Fmoc-Dap(Boc)-OH.

FeatureZ-Dap(Alloc).DCHA Fmoc-Dap(Boc)-OH Analysis
Physical Form Crystalline SolidCrystalline SolidBoth are typically stable solids, offering good handling properties.
α-Amine Protection Z (Carboxybenzyl)Fmoc (Fluorenylmethyloxycarbonyl)Z is stable to base and mild acid; Fmoc is base-labile. This is the primary point of strategic differentiation.
β-Amine Protection Alloc (Allyloxycarbonyl)Boc (tert-Butoxycarbonyl)Alloc is removed by palladium catalysis; Boc is removed by acid (TFA). This offers a second layer of orthogonality.
α-Amine Deprotection H₂/Pd-C or strong acid (e.g., HBr/AcOH)20% Piperidine in DMFZ deprotection is typically performed at the end of a synthesis, while Fmoc is removed at every cycle in SPPS.
β-Amine Deprotection Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃)TFA (Trifluoroacetic Acid)The mild, non-acidic/non-basic removal of Alloc is a key advantage, preserving acid-sensitive linkages and protecting groups.
Orthogonality Fully orthogonal to both Fmoc/tBu and Boc/Bn strategies.Orthogonal within the Fmoc/tBu strategy (base vs. acid).Z-Dap(Alloc).DCHA offers greater versatility for multi-strategy syntheses involving different classes of protecting groups.
Strategic Use Case Synthesis of complex peptides on acid-sensitive resins; post-synthesis, on-resin side-chain modification where both acid and base lability are undesirable.Standard choice for introducing a modifiable side-chain in routine Fmoc-SPPS for creating cyclic or branched peptides.[3][4]Z-Dap(Alloc).DCHA is a specialist tool for complex targets, whereas Fmoc-Dap(Boc)-OH is a generalist workhorse.

Application Workflow: Synthesis of a Branched Peptide

The following workflow demonstrates the strategic application of Z-Dap(Alloc).DCHA in the solid-phase synthesis of a branched peptide.

start 1. Start with Rink Amide Resin step2 2. Synthesize Main Peptide Chain (using standard Fmoc-SPPS) start->step2 step3 3. Couple Z-Dap(Alloc).DCHA (after liberating free acid) step2->step3 step4 4. Continue Main Chain Synthesis (using Fmoc-SPPS) step3->step4 step5 5. Selective Alloc Deprotection (On-Resin using Pd(PPh₃)₄) step4->step5 step6 6. Synthesize Branch Peptide Chain (from Dap β-amine using Fmoc-SPPS) step5->step6 step7 7. Final Cleavage & Z-Group Removal (TFA cocktail for resin cleavage; H₂/Pd-C for Z-group removal) step6->step7 end Branched Peptide step7->end

Caption: Workflow for branched peptide synthesis using Z-Dap(Alloc).DCHA.

Experimental Protocol: Selective On-Resin Alloc Deprotection

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

  • Reagent Preparation: Prepare a solution of the palladium catalyst (e.g., 3 eq. of Pd(PPh₃)₄) and a scavenger (e.g., 25 eq. of Phenylsilane, PhSiH₃) in DCM. Causality Note: The scavenger is crucial to trap the allyl cation generated during the reaction, preventing it from re-alkylating other nucleophilic sites on the peptide, such as the deprotected amine itself.[2]

  • Deprotection Reaction: Add the reagent solution to the resin and agitate under an inert atmosphere (e.g., Argon or Nitrogen) for 2 hours.

  • Washing: Wash the resin extensively with DCM, DMF, and methanol to remove the catalyst and byproducts. A wash with a solution of sodium N,N-diethyldithiocarbamate (0.02 M in DMF) can be performed to ensure complete removal of palladium residues.[2]

  • Verification: Confirm the removal of the Alloc group using a qualitative test (e.g., Kaiser test on a resin bead) to detect the presence of the free primary amine.

Conclusion

While several Dap derivatives are available to the peptide chemist, Z-Dap(Alloc).DCHA distinguishes itself through a unique combination of features tailored for advanced synthetic applications. Its primary advantages are:

  • Enhanced Stability and Handling: The DCHA salt formulation provides a stable, easy-to-handle crystalline solid, ensuring reagent purity and longevity.[7]

  • Superior Orthogonality: The Z and Alloc protecting groups are stable to standard Fmoc and Boc deprotection conditions, offering an invaluable level of synthetic control for complex modifications.[1][6]

  • Versatile Deprotection: The mild, palladium-catalyzed removal of the Alloc group allows for side-chain manipulation on sensitive peptides where acidic or basic conditions are not viable.[5]

For researchers aiming to synthesize sophisticated peptide architectures, Z-Dap(Alloc).DCHA is not merely an alternative but a strategic tool that can unlock synthetic pathways and provide a more robust and reliable route to novel therapeutic and diagnostic agents.

References

  • Hengyi. (2025, September 8). What is Dicyclohexylamine (DCHA) and Its Applications?
  • Ataman Kimya. DICYCLOHEXYLAMINE (DCHA).
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Bachem. (2021, August 20). Conversion of a DCHA salt to the free acid.
  • BenchChem. (2025). Fmoc-Dap(Alloc)-OH and Fmoc-Dap(Boc)-OH in Drug Discovery: Application Notes and Protocols.
  • BenchChem. (2025). The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Discovery, Development, and Application.
  • A. A. Shayanfar, et al. (2021).
  • BOC Sciences. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780.
  • J. Zhang, et al. (2026, January 30). Diazulenopentalene: Facile Synthesis of Linear Non-Alternant Molecular Carbons through Pt-Mediated Rearrangement. Journal of the American Chemical Society.
  • A. P. Dabrowska, et al. (2021). Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids. International Journal of Molecular Sciences, 22(16), 8882.
  • Taylor, S. D. (2025, September 26). Synthesis and Analysis of Daptomycin Analogues. UWSpace.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • S. Roy, et al. (2022, August 15). Comparative analysis of drug-salt-polymer interactions by experiment and molecular simulation improves biopharmaceutical performance.
  • Al-Akayleh, F., et al. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 11(23), 13985-13994.
  • BenchChem. (2025). The Strategic Incorporation of Fmoc-D-Dap(Boc)-OH in Advanced Peptide Synthesis: A Technical Guide.
  • L. G. Quiñones, et al. (2018). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. Scientific Reports, 8(1), 1-13.
  • S. Roy, et al. (2022). Comparative analysis of drug-salt-polymer interactions by experiment and molecular simulation improves biopharmaceutical performance.
  • Fields, G. B., et al. (n.d.). Amino Acid-Protecting Groups.
  • M. S. Boland, et al. (2020, December 14). Spot the difference: comparing results of analyses from real patient data and synthetic derivatives.
  • National Center for Biotechnology Information. (n.d.). Fmoc-Dap(Alloc)-OH.
  • G. C. D. M. G. de Souza, et al. (n.d.). Salts of Amino Acids: Crystallization, Structure and Properties.
  • ChemPep Inc. (n.d.). 204197-26-2 | Boc-D-Dap(Alloc)-OH•DCHA.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Chongqing Chemdad Co., Ltd. (n.d.). BOC-DAP(Z)-OH DCHA.

Sources

Validation

Comprehensive Analytical Guide: Confirming 2,3-Diaminopropionic Acid (Dap) Incorporation in Peptides

Topic: Analytical Methods for Confirming the Incorporation of Dap (2,3-Diaminopropionic Acid) into Peptides Content Type: Publish Comparison Guide [1][2] Executive Summary: The Analytical Challenge of Dap In modern pepti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for Confirming the Incorporation of Dap (2,3-Diaminopropionic Acid) into Peptides Content Type: Publish Comparison Guide

[1][2]

Executive Summary: The Analytical Challenge of Dap

In modern peptide drug development, L-2,3-diaminopropionic acid (Dap) has emerged as a critical non-canonical residue. Unlike its longer-chain homologs (Ornithine, Lysine), Dap introduces unique constraints: it lowers side-chain flexibility, facilitates specific bio-orthogonal conjugations (e.g., hydrazine staples), and alters local pKa (~6.3) for pH-sensitive applications.

However, confirming Dap incorporation presents distinct analytical hurdles. Its structural similarity to Serine (isosteric amine analog) and its propensity for specific side reactions—such as


-lactamization or intramolecular acyl transfer—means that standard "molecular weight confirmation" is often insufficient. This guide compares the primary analytical modalities used to validate Dap peptides, providing a roadmap for researchers to ensure sequence fidelity and structural integrity.

Comparative Analysis of Analytical Methodologies

The following table synthesizes the strengths and limitations of the four core analytical techniques required for robust Dap validation.

Table 1: Comparative Performance Matrix
FeatureLC-MS/MS (HRMS) Solution NMR (

H,

C, HSQC)
Amino Acid Analysis (AAA) RP-HPLC (Chromatography)
Primary Utility Sequence confirmation & Mass validationStructural proof & Regioisomer detectionAbsolute quantitation & StoichiometryPurity assessment & Hydrophobicity profiling
Specificity for Dap High (via fragment ions)Very High (Diagnostic chemical shifts)Medium (Requires optimized elution)Low (Retention time shift only)
Sensitivity Femtomole rangeMillimolar range (mg amounts needed)Picomole rangeNanomole range
Throughput High (Minutes)Low (Hours/Days)Low (Hours)Medium (Minutes)
Critical Blind Spot Cannot easily distinguish isobaric isomers (e.g.,

vs

backbone shifts)
Requires pure material; expensive instrumentationDestructive; requires hydrolysis standardsCo-elution with impurities
Cost



$
$

Deep Dive: Technical Workflows & Protocols

Method A: High-Resolution Mass Spectrometry (HRMS) & MS/MS Sequencing

The Causality: While a simple ESI-MS scan confirms the presence of the correct mass (


), it does not prove the location of Dap or rule out isomers. Tandem MS (MS/MS) is required to fragment the peptide backbone. Dap residues generate specific immonium ions and influence the 

and

ion series.
Protocol: LC-MS/MS Sequencing for Dap Peptides
  • Sample Prep: Dissolve lyophilized peptide in 50:50

    
    :Acetonitrile + 0.1% Formic Acid to a concentration of 1–10 µM.
    
  • Direct Infusion/LC: Inject onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm). Elute with a steep gradient (5-95% B in 10 min).

  • Ionization: Use ESI (Electrospray Ionization) in positive mode.

  • Fragmentation: Perform CID (Collision Induced Dissociation) with normalized collision energy (NCE) of 25–35%.

  • Data Analysis:

    • Immonium Ion Scan: Look for the specific Dap immonium ion at m/z 59.06 (calculated). Note: This overlaps with other fragments, so it is supportive, not definitive.

    • Backbone Sequencing: Identify the mass difference of 87.03 Da (residue mass of Dap) between consecutive

      
       or 
      
      
      
      ions.
    • Side Reaction Check: Watch for a mass loss of -18 Da (H2O) from the parent ion, which may indicate unintended

      
      -lactam formation (cyclization of the Dap side chain onto the backbone carbonyl).
      
Method B: NMR Spectroscopy – The Structural Validator

The Causality: NMR is the only non-destructive method that can definitively distinguish between a properly coupled


-peptide and a rearranged 

-peptide (where the backbone migrates to the side-chain amine).
Protocol: Diagnostic NMR Setup
  • Solvent: Dissolve 2–5 mg of peptide in 600 µL of

    
     (for amide proton visibility).
    
  • Acquisition:

    • 1D

      
      H NMR:  with water suppression (excitation sculpting).
      
    • 2D TOCSY: (80 ms mixing time) to trace the spin system from the backbone NH to the side chain.

    • 2D HSQC: (Natural abundance

      
      C) to correlate protons to carbons.
      
  • Diagnostic Signals:

    • 
      -H (Alpha Proton):  Typically resonates at 4.2 – 4.6 ppm .
      
    • 
      -H (Beta Protons):  The two protons on the Dap side chain (
      
      
      
      ) are distinct. Unlike Serine (
      
      
      -H near 3.8-4.0 ppm due to Oxygen), Dap
      
      
      -H signals shift upfield to 3.2 – 3.5 ppm due to the Nitrogen attachment.
    • Validation: In a TOCSY spectrum, you must see a correlation between the Amide NH, the

      
      -H, and the 
      
      
      
      -H signals.[1] If the chain has migrated (branched peptide), the chemical shift environment of the "side chain" protons will drastically change, resembling a backbone glycine-like environment.

Visualizing the Validation Logic

The following diagram illustrates the decision-making process when validating a Dap-containing peptide.

DapValidation Start Crude Peptide Synthesis Cleavage TFA Cleavage & Ether Precipitation Start->Cleavage LCMS LC-MS (ESI+) Cleavage->LCMS MassCheck Is Mass Correct? LCMS->MassCheck Purification Prep HPLC Purification MassCheck->Purification Yes Fail Investigate Side Reactions (Lactamization/Deletion) MassCheck->Fail No (-18Da or Wrong Mass) PurityCheck Purity > 95%? Purification->PurityCheck PurityCheck->Purification No (Re-purify) ValidationSplit Validation Phase PurityCheck->ValidationSplit Yes AAA Amino Acid Analysis (Quantitation) ValidationSplit->AAA NMR NMR (1H/TOCSY) (Regiochemistry) ValidationSplit->NMR Final Release for Biological Assay AAA->Final Ratio Correct NMR->Final Structure Confirmed

Caption: Workflow for the synthesis, purification, and multi-modal validation of Dap-containing peptides.

Amino Acid Analysis (AAA) Specifics

For regulatory or high-precision applications, AAA is non-negotiable. However, standard elution gradients often fail to resolve Dap from other basic species.

  • The Challenge: Dap elutes near the basic amino acids (Lysine, Histidine, Ammonia).

  • The Solution: Use Cation Exchange Chromatography with post-column Ninhydrin derivatization.[2]

  • Critical Parameter: The elution order on standard high-resolution cation exchange columns is typically:

    • Acidic/Neutral AAs[3][4]

    • Dap (Elutes before Lysine due to shorter chain/lower hydrophobicity)[5]

    • Lysine[5][1][6]

    • Arginine[4][6]

  • Self-Validating Step: Always run a standard mixture containing Dap, Lys, and Ornithine to establish retention time windows before running the sample.

References

  • National Institutes of Health (NIH). (2018). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Retrieved from [Link]

  • MDPI. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Retrieved from [Link]

  • Matrix Science. (n.d.). Mascot Help: Peptide Fragmentation and Ion Series. Retrieved from [Link]

  • Bibliomed. (2018).[3] Side reactions in peptide synthesis: An overview. Retrieved from [Link]

Sources

Comparative

Evaluating the efficiency of different palladium catalysts for Alloc deprotection

This guide provides a technical evaluation of palladium catalytic systems for the deprotection of Allyloxycarbonyl (Alloc) groups.[1][2][3][4] It synthesizes mechanistic insights with practical efficiency data to assist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of palladium catalytic systems for the deprotection of Allyloxycarbonyl (Alloc) groups.[1][2][3][4] It synthesizes mechanistic insights with practical efficiency data to assist in process optimization for drug development and organic synthesis.

Executive Summary: The Landscape of Alloc Cleavage

The Alloc group is a cornerstone of orthogonal protection strategies, particularly in peptide synthesis and complex molecule construction, due to its stability under acidic (Boc removal) and basic (Fmoc removal) conditions.[1] However, its removal relies on transition-metal catalysis—specifically Palladium(0)—which introduces variables regarding catalyst stability, cost, and metal contamination.

While Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] remains the historical "gold standard," recent data suggests that air-stable Pd(II) precursors and specific scavenger combinations offer superior reproducibility and operational simplicity.

Mechanistic Foundation: The Tsuji-Trost Cycle

To optimize efficiency, one must understand the failure points. Alloc deprotection proceeds via the Tsuji-Trost reaction , a catalytic cycle driven by the formation of a


-allyl palladium complex.[5]
Critical Failure Point: The Scavenging Step

The reaction generates a highly electrophilic


-allyl species. If a sufficient nucleophile (scavenger) is not present, the allyl group will re-alkylate the newly liberated amine, resulting in N-allylated byproducts rather than the desired free amine.[4]

AllocMechanism Pd0 Active Catalyst Pd(0)L2 Complex π-Allyl Pd(II) Complex [Oxidative Addition] Pd0->Complex + Substrate Substrate Alloc-Substrate (Carbamate) Substrate->Complex Decarboxylation Decarboxylation (- CO2) Complex->Decarboxylation AmineSalt Amine-Pd-Allyl Species Decarboxylation->AmineSalt AmineSalt->Pd0 Reductive Elimination (Regeneration) Product Free Amine (Product) AmineSalt->Product AllylByproduct Allyl-Scavenger (Waste) AmineSalt->AllylByproduct Scavenger Nucleophilic Scavenger (PhSiH3 / Dimedone) Scavenger->AmineSalt Nucleophilic Attack

Figure 1: The catalytic cycle of Alloc deprotection.[4][6][7] The efficiency of the cycle depends on the rate of nucleophilic attack by the scavenger versus the rate of catalyst deactivation.

Catalyst Efficiency Matrix

The following comparison evaluates the most prevalent palladium sources based on turnover frequency (TOF), operational stability, and suitability for complex substrates (e.g., solid-phase peptide synthesis - SPPS).

Table 1: Comparative Performance of Palladium Catalysts
Catalyst SystemActive Species Gen.Air StabilityRelative CostEfficiency (SPPS)Best Use Case
Pd(PPh₃)₄ (Tetrakis)Direct Pd(0) sourceLow (Oxidizes rapidly)HighHigh (Standard)General purpose, strictly inert atmosphere (glovebox/Schlenk).
Pd(PPh₃)₂Cl₂ Reduced in situ to Pd(0)High (Shelf-stable)MediumHigh Automated synthesizers, open-flask protocols, scale-up.
Pd(OAc)₂ + PPh₃ Reduced in situMediumLowMedium-HighCost-sensitive large-scale reactions; requires careful ligand ratio optimization.
Pd/C (5-10%) Heterogeneous SurfaceHighLowLow-MediumSimple solution-phase amines; generally unsuitable for solid-phase (pore clogging).
Pd₂(dba)₃ Ligand exchangeLowHighHighSpecialized applications requiring specific ligands (e.g., monodentate phosphines).
Expert Insight: The "Air-Stable" Shift

While Pd(PPh₃)₄ is the textbook reagent, it degrades to inactive Pd-oxides upon exposure to air, often requiring 2-3x excess equivalents to drive reactions to completion. Recommendation: For robust, reproducible workflows, switch to Pd(PPh₃)₂Cl₂ used in conjunction with a hydride donor (like Phenylsilane) or a reducing scavenger system. This precursor is stable on the bench and generates the active Pd(0) species in situ, ensuring high catalytic activity at the moment of reaction.

Scavenger Selection Guide

The choice of scavenger is as critical as the catalyst. The scavenger must be more nucleophilic than the liberated amine to prevent back-alkylation.

Table 2: Scavenger Efficiency & Profile
ScavengerTypeMechanismEfficiencyNotes
Phenylsilane (PhSiH₃) Hydride DonorReductive elimination to PropeneExcellent The modern standard. Highly effective at regenerating Pd(0). Gas evolution (propene) drives equilibrium.
Dimedone C-NucleophileAlkylation (Soft nucleophile)GoodTraditional choice. Can be slow with sterically hindered substrates.[1]
Morpholine N-NucleophileAllyl transferModerateRisk of acting as a base; less efficient than silanes for hindered amines.
Borane-Dimethylamine Hydride SourceReductionHigh Excellent for secondary amines; prevents N-allylation byproducts effectively.
Meldrum's Acid C-NucleophileAlkylationHighOften paired with Pd(PPh₃)₂Cl₂ for air-stable protocols.[8]

Validated Experimental Protocols

Protocol A: The "Robust" Air-Stable Method (Recommended)

Best for: Automated peptide synthesis, scale-up, and labs without strict inert gas setups.

Reagents:

  • Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Scavenger: Phenylsilane (PhSiH₃)[1][4]

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred but not strictly required)

Step-by-Step:

  • Preparation: Swell the resin (if SPPS) or dissolve the substrate in DCM.[1]

  • Activation: In a separate vial, dissolve Pd(PPh₃)₂Cl₂ (0.1 equiv) in DCM.

  • Scavenger Addition: Add Phenylsilane (10–20 equiv) to the catalyst solution. Note: The solution may darken, indicating reduction to Pd(0).

  • Reaction: Immediately add the mixture to the substrate.

  • Incubation: Agitate at room temperature for 20–30 minutes .

  • Repetition: Drain and repeat the process once to ensure 100% deprotection.

  • Washing (Critical): Wash the resin/organic layer with DCM (3x), DMF (3x), and a chelating wash (0.02 M sodium diethyldithiocarbamate in DMF) to remove residual palladium.

Protocol B: The Traditional Tetrakis Method

Best for: Small-scale, highly sensitive total synthesis where water/oxygen exclusion is paramount.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (Stored under Argon)[3][6][9]

  • Scavenger: Dimedone or Phenylsilane[4]

  • Solvent: Dry THF or DCM

Step-by-Step:

  • Inert Setup: Flame-dry glassware and cool under Argon flow.

  • Dissolution: Dissolve substrate and Scavenger (5–10 equiv) in dry solvent.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05–0.1 equiv) quickly against positive Argon pressure.

  • Reaction: Stir shielded from light (Tetrakis is light-sensitive) for 1–2 hours.

  • Quench: Concentrate and purify immediately.

Decision Workflow

Use this logic tree to select the optimal system for your specific application.

DecisionTree Start Start: Select Alloc Deprotection Strategy SubstrateType Substrate Type? Start->SubstrateType SolidPhase Solid Phase (SPPS) SubstrateType->SolidPhase SolutionPhase Solution Phase SubstrateType->SolutionPhase InertCap Strict Inert Atmosphere Available? SolidPhase->InertCap SolutionPhase->InertCap RouteC Use Pd/C + H2 (Heterogeneous) SolutionPhase->RouteC Simple Substrate No S/N poisons RouteA Use Pd(PPh3)4 + PhSiH3 (Protocol B) InertCap->RouteA Yes (Glovebox/Schlenk) RouteB Use Pd(PPh3)2Cl2 + PhSiH3 (Protocol A) InertCap->RouteB No (Open Flask/Auto)

Figure 2: Workflow for selecting the appropriate catalyst system based on substrate constraints and laboratory capabilities.

Troubleshooting & Metal Scavenging

Even efficient reactions can fail during workup due to metal contamination.

  • Problem: Dark/Black resin or product after workup.

    • Cause: Palladium aggregation (Pd black formation).

    • Solution: Wash with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF. This chelator binds Pd more strongly than the peptide/substrate.

  • Problem: Incomplete Deprotection.

    • Cause: "Poisoning" of Pd by sulfur-containing residues (Cys, Met) or oxidation of the catalyst.

    • Solution: Increase catalyst loading to 0.2 equiv and use the Pd(PPh₃)₂Cl₂ protocol to ensure active Pd(0) generation in situ.

References

  • Gomez-Martinez, P., et al. "Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers."[4][10][11] Journal of the Chemical Society, Perkin Transactions 1, 1999. Link

  • Thieriet, N., et al. "Alloc Protecting Group Removal Protocol." Biotage / CDN Isotopes Application Note, 2023. Link

  • Dangles, O., et al. "Selective cleavage of the allyl and allyloxycarbonyl groups." Journal of Organic Chemistry, 1987.
  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Link

  • Grieco, P., et al. "Palladium-catalyzed deprotection of Alloc-protected amino acids." Journal of Peptide Science, 2001.

Sources

Validation

The Strategic Application of Z-Dap(Alloc).DCHA in Medicinal Chemistry: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of innovative peptide-based therapeutics, the incorporation of non-proteinogenic amino acids is a critical strategy for modulating biologic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of innovative peptide-based therapeutics, the incorporation of non-proteinogenic amino acids is a critical strategy for modulating biological activity, enhancing stability, and introducing novel functionalities. Among these, 2,3-diaminopropionic acid (Dap) has emerged as a versatile building block, offering a side-chain primary amine for diverse chemical modifications. The selection of an appropriately protected Dap derivative is paramount for the successful solid-phase peptide synthesis (SPPS) of complex peptide architectures. This guide provides an in-depth technical analysis of N-α-benzyloxycarbonyl-N-β-allyloxycarbonyl-L-2,3-diaminopropionic acid dicyclohexylammonium salt (Z-Dap(Alloc).DCHA), offering a comparative perspective against other commonly employed Dap building blocks and detailing its strategic applications in medicinal chemistry.

The Significance of Orthogonally Protected Diaminopropionic Acid

The unique value of Dap lies in its β-amino group, which can be leveraged for a variety of modifications, including lactamization for peptide cyclization, conjugation of payloads (e.g., imaging agents, cytotoxic drugs), or the introduction of branched structures.[1] To achieve this chemical selectivity, the α-amino and β-amino groups must be protected with orthogonal protecting groups that can be removed under distinct chemical conditions. This orthogonality is the cornerstone of modern peptide chemistry, allowing for precise, site-specific modifications on the solid support.[1][2]

The most common orthogonal protection schemes for Dap involve the use of Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl), and Z (benzyloxycarbonyl) for the α-amine, and various other groups for the side chain. Z-Dap(Alloc).DCHA presents a unique combination of protecting groups with specific advantages and considerations in the context of SPPS.

A Comparative Analysis of Dap Building Blocks

The choice of the N-α-protecting group (Z, Fmoc, or Boc) for Dap(Alloc) has significant implications for the overall synthetic strategy, including coupling efficiency, potential side reactions, and deprotection conditions.

Building BlockN-α-ProtectionSide-Chain ProtectionN-α-Deprotection ConditionKey AdvantagesPotential Considerations
Z-Dap(Alloc).DCHA Z (Benzyloxycarbonyl)Alloc (Allyloxycarbonyl)Catalytic Hydrogenolysis or strong acid (HBr/AcOH)[3]- Stability to both acidic and basic conditions used for Boc and Fmoc removal, respectively.- Useful in fragment condensation strategies.- Harsher deprotection conditions may not be compatible with all resins and side-chain protecting groups.- Hydrogenolysis is incompatible with sulfur-containing residues (Met, Cys) and Trp.[3]
Fmoc-Dap(Alloc)-OH Fmoc (9-fluorenylmethyloxycarbonyl)Alloc (Allyloxycarbonyl)20% Piperidine in DMF[4]- Mild, base-labile deprotection compatible with a wide range of side-chain protecting groups.- High coupling efficiencies are generally observed (>95%).[5]- Potential for diketopiperazine formation at the dipeptide stage.[6]- Aggregation can be an issue in long or hydrophobic sequences.[6]
Boc-Dap(Alloc)-OH·DCHA Boc (tert-butyloxycarbonyl)Alloc (Allyloxycarbonyl)Strong acid (e.g., TFA)[7]- Well-established chemistry with extensive literature support.- Can be used in combination with Fmoc for side-chain protection.- Repeated exposure to strong acid for deprotection can lead to side-chain degradation or premature cleavage from some resins.

Data Summary:

Causality Behind Experimental Choices:

The selection of Z-Dap(Alloc).DCHA is often driven by the need for an N-α-protecting group that is stable throughout multiple synthetic steps where either acidic or basic conditions are employed for the removal of other protecting groups. For instance, in the synthesis of a complex peptide with multiple orthogonal protecting groups for side-chain modifications, the robustness of the Z-group is a significant asset.

The Role of the Dicyclohexylammonium (DCHA) Salt

Z-Dap(Alloc) is often supplied as a dicyclohexylammonium (DCHA) salt. The formation of DCHA salts is a common practice for N-protected amino acids that are oils or difficult to crystallize in their free acid form.[8] The DCHA salt enhances the stability and handling of the compound, ensuring a longer shelf life and easier weighing and dissolution.[8]

Protocol for Conversion of DCHA Salt to the Free Acid:

Prior to its use in SPPS, the DCHA salt must be converted to the free acid.[8]

  • Suspend the Z-Dap(Alloc).DCHA salt in ethyl acetate.

  • Add an aqueous solution of 10% citric acid or 5% KHSO₄ and stir vigorously.

  • Separate the organic layer.

  • Wash the organic layer with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and evaporate the solvent in vacuo to yield the free acid, which can then be used directly in the coupling reaction.

Experimental Protocols for the Application of Z-Dap(Alloc).DCHA

The following protocols outline the key steps for the incorporation and subsequent deprotection of the Alloc group from a Z-Dap(Alloc) residue in a peptide sequence synthesized on a solid support.

Coupling of Z-Dap(Alloc)-OH

Objective: To incorporate the Z-Dap(Alloc) residue into the growing peptide chain on the solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Z-Dap(Alloc)-OH (free acid form)

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate vessel, pre-activate the Z-Dap(Alloc)-OH (3 equivalents relative to resin loading) with the coupling reagent (2.9 equivalents) and base (6 equivalents) in DMF for 5-10 minutes.

  • Drain the DMF from the swollen resin.

  • Add the pre-activated Z-Dap(Alloc)-OH solution to the resin.

  • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

On-Resin Deprotection of the Alloc Group

Objective: To selectively remove the Alloc protecting group from the Dap side chain to expose the β-amino group for further modification.

Materials:

  • Peptide-resin containing the Z-Dap(Alloc) residue

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Scavenger (e.g., phenylsilane or morpholine)

  • Solvent (e.g., DCM or a mixture of CHCl₃/AcOH/NMM)

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents) and phenylsilane (20 equivalents) in DCM.

  • Drain the DCM from the resin and add the palladium catalyst solution.

  • Agitate the reaction vessel for 30-60 minutes at room temperature, protected from light.

  • Monitor the deprotection reaction by LC-MS analysis of a small cleaved sample of the resin.

  • Once the deprotection is complete, drain the reaction solution and wash the resin extensively with DCM, a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), DMF, and DCM.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key steps in the application of Z-Dap(Alloc).DCHA in SPPS.

G cluster_coupling Coupling of Z-Dap(Alloc)-OH cluster_deprotection Alloc Deprotection cluster_modification Side-Chain Modification Resin_NH2 Peptide-Resin-NH2 Coupled_Product Peptide-Resin-Dap(Alloc)-Z Resin_NH2->Coupled_Product ZDapAlloc Z-Dap(Alloc)-OH + Coupling Reagents ZDapAlloc->Coupled_Product Coupled_Product_dep Peptide-Resin-Dap(Alloc)-Z Deprotected_Product Peptide-Resin-Dap(NH2)-Z Coupled_Product_dep->Deprotected_Product Pd_Catalyst Pd(PPh3)4 / Scavenger Pd_Catalyst->Deprotected_Product Deprotected_Product_mod Peptide-Resin-Dap(NH2)-Z Final_Product Modified Peptide-Resin Deprotected_Product_mod->Final_Product Modification_Reagent Payload / Cyclization Reagent Modification_Reagent->Final_Product

Caption: Workflow for the incorporation and modification of Z-Dap(Alloc).DCHA.

Conclusion and Future Perspectives

Z-Dap(Alloc).DCHA is a valuable building block in the medicinal chemist's toolbox for the synthesis of complex and modified peptides. Its key advantage lies in the stability of the Z-group to a wide range of reaction conditions, providing an additional layer of orthogonality in complex synthetic schemes. While the deprotection of the Z-group requires harsher conditions compared to the Fmoc group, this can be strategically advantageous in many synthetic designs, particularly in fragment condensation approaches.

The choice between Z-Dap(Alloc).DCHA and its Fmoc or Boc counterparts should be made on a case-by-case basis, taking into account the overall synthetic strategy, the nature of other protecting groups in the sequence, and the desired final peptide architecture. As the demand for more sophisticated peptide-based drugs continues to grow, the strategic use of orthogonally protected non-proteinogenic amino acids like Z-Dap(Alloc).DCHA will undoubtedly play a crucial role in advancing the field.

References

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Albericio, F., & Carpino, L. A. (1997). The Fmoc/tBu strategy: a standard protocol. Methods in enzymology, 289, 104-126.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Bapeks. (n.d.). Amino acid derivatives - Dap. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Z-Dap(Alloc).DCHA Proper Disposal Procedures

Part 1: Executive Safety Directive STOP. DO NOT DISPOSE OF DOWN THE DRAIN.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

STOP. DO NOT DISPOSE OF DOWN THE DRAIN.

Z-Dap(Alloc).DCHA (


-Benzyloxycarbonyl-

-allyloxycarbonyl-L-2,3-diaminopropionic acid dicyclohexylamine salt) poses a specific environmental and contact hazard due to its Dicyclohexylamine (DCHA) counter-ion. While the protected amino acid component is relatively benign, the DCHA salt is classified as corrosive and highly toxic to aquatic life .

Immediate Action Required:

  • Segregation: Isolate from oxidizers and acids.

  • Labeling: Mark all waste containers clearly with "TOXIC," "CORROSIVE," and "ENVIRONMENTAL HAZARD."

  • Handling: Wear full PPE (Nitrile gloves, safety goggles, lab coat) to prevent skin absorption.

Part 2: Hazard Identification & Technical Justification

To understand the disposal protocol, one must understand the chemical architecture. This compound is a salt formed between a protected amino acid (acidic) and dicyclohexylamine (basic).

ComponentRoleHazard Profile (GHS Classifications)
Z-Dap(Alloc)-OH Protected Amino AcidLow Hazard: Generally treated as standard organic chemical waste.
Dicyclohexylamine (DCHA) Stabilizing SaltHigh Hazard:Acute Toxicity (Oral/Dermal): Toxic if swallowed or in contact with skin (H301, H311).• Skin Corrosion: Causes severe skin burns (H314).• Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410).

The "Why" Behind the Protocol: You are not just disposing of a peptide building block; you are disposing of a corrosive amine salt. The DCHA component readily dissociates in water, creating a basic, toxic solution that can devastate local water treatment biology if flushed. Therefore, incineration via a licensed contractor is the only acceptable disposal route.

Part 3: Disposal Protocols
Scenario A: Disposal of Solid Substance (Expired or Excess Stock)

Applicable for: Old bottles, spilled powder, or failed synthesis solids.

  • Containment: Transfer the solid into a chemically compatible screw-top container (HDPE or Amber Glass).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Z-Dap(Alloc).DCHA Salt"

    • Hazards: Toxic, Corrosive.[1][2][3]

  • Stream: Designate for High BTU Incineration .

    • Note: Do not mix with oxidizers (e.g., peroxides) in the same waste drum, as amines can react violently.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: HPLC waste, mother liquors from recrystallization, or SPPS waste streams.

  • Solvent Segregation:

    • Non-Halogenated (DMF, NMP, MeOH): Collect in "Organic Waste - Toxic/Basic".

    • Halogenated (DCM, Chloroform): Collect in "Halogenated Organic Waste".

  • pH Check: If the waste stream is acidic (e.g., after a workup), the DCHA will be protonated and highly soluble in the aqueous layer. Do not pour the aqueous layer down the sink.

  • Aqueous Extraction Waste:

    • If you performed an acid wash to remove DCHA (see Part 4), the aqueous layer contains Dicyclohexylammonium phosphate/sulfate.

    • Action: Collect this aqueous phase separately as "Aqueous Toxic Waste" containing amines.

Scenario C: Empty Container Management
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the salt (Methanol or DCM).

  • Rinsate Disposal: Pour all rinsate into the appropriate liquid hazardous waste container (as per Scenario B).

  • Defacing: Cross out the label and mark "Empty."

  • Disposal: Discard the clean, dry container in standard lab trash or glass recycling (depending on facility rules).

Part 4: DCHA Removal Protocol (Salvage Operation)

Senior Scientist Insight: Often, you may want to dispose of the DCHA but keep the valuable Z-Dap(Alloc)-OH for synthesis. The DCHA salt is used for stability/crystallinity, but the free acid is required for coupling.

Procedure to separate and dispose of DCHA safely:

  • Dissolution: Suspend the salt in Ethyl Acetate (EtOAc).

  • Acid Wash: Wash the organic layer with 10% Phosphoric Acid (

    
    )  or 5% 
    
    
    
    .
    • Mechanism:[4][5] The acid protonates the DCHA, forcing it into the aqueous layer as a salt, while the Z-Dap(Alloc)-OH remains in the EtOAc.

  • Separation:

    • Organic Layer: Contains valuable Amino Acid.[6] Dry over

      
      , filter, and concentrate.
      
    • Aqueous Layer: Contains Toxic DCHA waste .

  • Disposal: The aqueous layer must be collected as Hazardous Aqueous Waste (Do not neutralize and flush).

Part 5: Decision Logic & Workflow

The following diagram illustrates the critical decision points for handling Z-Dap(Alloc).DCHA waste.

DisposalWorkflow Start Waste: Z-Dap(Alloc).DCHA StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Powder Liquid Liquid (Solution) StateCheck->Liquid Dissolved Container Secure in HDPE/Glass Label: TOXIC + CORROSIVE Solid->Container Incinerate Disposal: High BTU Incineration Container->Incinerate SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM/CHCl3) SolventCheck->Halo DCM/CHCl3 NonHalo Non-Halogenated (DMF/MeOH) SolventCheck->NonHalo DMF/EtOAc Aqueous Aqueous (Acid Wash) SolventCheck->Aqueous Water/Acid HaloWaste Stream: Halogenated Organic Halo->HaloWaste NonHaloWaste Stream: Organic Toxic/Basic NonHalo->NonHaloWaste AqWaste Stream: Aqueous Toxic (DO NOT FLUSH) Aqueous->AqWaste HaloWaste->Incinerate NonHaloWaste->Incinerate AqWaste->Incinerate

Figure 1: Decision tree for segregating Z-Dap(Alloc).DCHA waste streams based on physical state and solvent composition.

Part 6: References
  • Sigma-Aldrich. (2024). Safety Data Sheet: Dicyclohexylamine. Retrieved from

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Technical Library. Retrieved from

  • PubChem. (2025).[1] Compound Summary: Dicyclohexylamine (CID 7582). National Library of Medicine. Retrieved from

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261. Retrieved from

Sources

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